molecular formula C17H32N2O5 B11833974 Boc-NH-C6-amido-C4-acid

Boc-NH-C6-amido-C4-acid

Katalognummer: B11833974
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: VCIQUSOFCWVBLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-NH-C6-amido-C4-acid is a useful research compound. Its molecular formula is C17H32N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H32N2O5

Molekulargewicht

344.4 g/mol

IUPAC-Name

6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-6-oxohexanoic acid

InChI

InChI=1S/C17H32N2O5/c1-17(2,3)24-16(23)19-13-9-5-4-8-12-18-14(20)10-6-7-11-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)

InChI-Schlüssel

VCIQUSOFCWVBLU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-C6-amido-C4-acid (PROTAC Linker 32)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-C6-amido-C4-acid, also known as PROTAC Linker 32, is a heterobifunctional chemical entity integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. This linker serves as a crucial bridge, connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in the construction of PROTACs, with a specific focus on its use in the development of the CDK4/6 degrader, BSJ-03-204.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and the purification of resulting PROTAC molecules.

PropertyValue
CAS Number 10436-21-2
Molecular Formula C₁₇H₃₂N₂O₅
Molecular Weight 344.45 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO. A common solvent system for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For enhanced solubility, warming to 37°C may be employed.[2]
Storage Store at -20°C for long-term stability.

Application in PROTAC Synthesis: The Case of BSJ-03-204

This compound has been successfully utilized as a linker in the synthesis of BSJ-03-204, a potent and selective dual degrader of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][3][4] The following sections detail the experimental protocols for the synthesis of a key intermediate and the final PROTAC molecule.

General Experimental Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The carboxylic acid moiety of the linker is activated and coupled to an amine-functionalized ligand for the target protein. Subsequently, the Boc protecting group is removed to reveal a primary amine, which is then coupled to a carboxylic acid-functionalized E3 ligase ligand.

General PROTAC Synthesis Workflow
Experimental Protocol: Synthesis of a Palbociclib-Linker Intermediate

This protocol describes the coupling of this compound to an amine-functionalized derivative of Palbociclib, a known CDK4/6 inhibitor.

Materials:

  • Amine-functionalized Palbociclib derivative

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized Palbociclib derivative (1.0 eq) and this compound (1.2 eq) in DMF.

  • Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected Palbociclib-linker intermediate.

Experimental Protocol: Synthesis of BSJ-03-204

This protocol outlines the deprotection of the Boc group and subsequent coupling to a Cereblon E3 ligase ligand to furnish the final PROTAC, BSJ-03-204.

Materials:

  • Boc-protected Palbociclib-linker intermediate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Pomalidomide-derived E3 ligase ligand with a carboxylic acid handle

  • HATU

  • DIPEA

  • DMF

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the Boc-protected Palbociclib-linker intermediate in a solution of TFA in DCM (e.g., 20% v/v).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the resulting amine intermediate and the pomalidomide-derived E3 ligase ligand (1.1 eq) in DMF.

  • Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up the reaction as described in section 3.2.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield BSJ-03-204.

Mechanism of Action of BSJ-03-204: A CDK4/6 Degradation Pathway

BSJ-03-204 functions by inducing the degradation of CDK4 and CDK6, key regulators of the cell cycle. The PROTAC molecule facilitates the formation of a ternary complex between CDK4/6 and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome. The degradation of CDK4/6 leads to cell cycle arrest at the G1 phase and has shown anti-proliferative effects in cancer cell lines.[2][3][5]

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Cellular Consequence BSJ_03_204 BSJ-03-204 Ternary_Complex CDK4/6-BSJ-03-204-CRBN Ternary Complex BSJ_03_204->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination of CDK4/6 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK4/6 Degradation Proteasome->Degradation Cell_Cycle_Arrest G1 Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Anti_Proliferation Anti-Proliferative Effects Cell_Cycle_Arrest->Anti_Proliferation

CDK4/6 Degradation Pathway by BSJ-03-204

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for straightforward incorporation into complex molecules through standard amide coupling reactions. The successful development of the CDK4/6 degrader BSJ-03-204 highlights the utility of this linker in creating potent and selective protein degraders with significant therapeutic potential. This guide provides researchers with the fundamental knowledge required to effectively utilize this compound in their drug discovery and development endeavors.

References

In-Depth Technical Guide: Boc-NH-C6-amido-C4-acid (CAS Number: 10436-21-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-NH-C6-amido-C4-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Identified by the CAS number 10436-21-2, this bifunctional linker, also known as PROTAC Linker 32 or 6-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-6-oxohexanoic acid, plays a pivotal role in the burgeoning field of targeted protein degradation. This document will delve into its chemical properties, its central role in PROTAC design and synthesis, and its application in inducing the degradation of specific protein targets. While detailed, publicly available experimental protocols and specific signaling pathway modulations for PROTACs utilizing this exact linker are limited, this guide will provide a framework based on established principles of PROTAC technology.

Core Compound Identification and Properties

This compound is a chemically synthesized molecule designed for application in the field of chemical biology and drug discovery. Its structure features a tert-butyloxycarbonyl (Boc) protected amine, a hexyl chain, an amide bond, and a butyric acid moiety, providing two distinct points for covalent modification.

PropertyValueReference
CAS Number 10436-21-2[1][2]
Synonyms PROTAC Linker 32, 6-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-6-oxohexanoic acid[3]
Molecular Formula C17H32N2O5[1][4]
Molecular Weight 344.45 g/mol [4]
Appearance Solid
Primary Application PROTAC Linker[2][3]

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[5] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[5]

This compound serves as a versatile linker in the synthesis of PROTACs.[2][3] The carboxylic acid end can be activated and coupled to a moiety that binds an E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands). The Boc-protected amine, after deprotection, provides a reactive site for conjugation with a ligand targeting the POI. The C6 alkyl chain and C4 acid spacer of this linker influence the spatial orientation and distance between the POI and the E3 ligase, which is a critical determinant of the efficiency of target ubiquitination and subsequent degradation.[6]

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

The UPS is a major pathway for protein degradation in eukaryotic cells. PROTACs hijack this system by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to POI ligand PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action.

Experimental Protocols (General Framework)

General Protocol for PROTAC Synthesis using this compound

The following is a generalized workflow for the synthesis of a PROTAC utilizing this compound as the linker. This protocol is for illustrative purposes and would require optimization for specific target and E3 ligase ligands.

PROTAC_Synthesis_Workflow cluster_0 Step 1: E3 Ligase Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: POI Ligand Conjugation cluster_3 Step 4: Purification and Characterization A1 This compound A3 Activate Carboxylic Acid (e.g., HATU, HOBt, EDC) A1->A3 A2 E3 Ligase Ligand (with reactive amine or alcohol) A4 Amide or Ester Bond Formation A2->A4 A3->A4 A5 Boc-Protected Linker-E3 Ligand Conjugate A4->A5 B1 Boc-Protected Linker-E3 Ligand Conjugate B2 Acidic Conditions (e.g., TFA in DCM) B1->B2 B3 Free Amine Linker-E3 Ligand Conjugate B2->B3 C1 Free Amine Linker-E3 Ligand Conjugate C3 Amide Bond Formation or other coupling reaction C1->C3 C2 POI Ligand (with reactive carboxylic acid or other electrophile) C2->C3 C4 Final PROTAC Molecule C3->C4 D1 Crude PROTAC D2 Purification (e.g., HPLC, Flash Chromatography) D1->D2 D3 Characterization (e.g., NMR, Mass Spectrometry) D2->D3 D4 Pure PROTAC D3->D4

General PROTAC Synthesis Workflow.

Applications in Drug Discovery and Research

This compound is primarily utilized in the preclinical stages of drug discovery and as a tool for basic research.[7] Its application lies in the construction of PROTACs to target a wide array of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.[8]

The use of this linker allows for the systematic evaluation of the impact of linker length and composition on the efficacy and selectivity of protein degradation. By synthesizing a library of PROTACs with varying linkers, researchers can perform structure-activity relationship (SAR) studies to identify the optimal linker for a given target and E3 ligase pair.[5]

Signaling Pathways

While specific signaling pathways modulated by PROTACs containing this compound are not explicitly detailed in the available literature, the general principle is that by degrading a target protein, the PROTAC will inhibit or alter the signaling pathways in which that protein is involved. For example, if the target protein is a kinase, its degradation will lead to the downregulation of the phosphorylation cascade it mediates.

Recent studies have shown that intrinsic cellular signaling pathways can, in turn, modulate the efficacy of PROTAC-mediated protein degradation.[9] For instance, inhibitors of pathways like the unfolded protein response or heat shock protein 90 (HSP90) signaling can enhance the degradation of certain target proteins by PROTACs.[9] This highlights the complex interplay between PROTAC activity and the broader cellular signaling network.

Signaling_Pathway_Modulation PROTAC PROTAC (with this compound linker) Target_Protein Target Protein (e.g., Kinase) PROTAC->Target_Protein Induces Degradation Downstream_Signaling Downstream Signaling Pathway Target_Protein->Downstream_Signaling Activates/Inhibits Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream_Signaling->Cellular_Response Leads to Other_Pathways Other Cellular Signaling Pathways (e.g., UPR, HSP90) Other_Pathways->PROTAC Can Modulate Efficacy

PROTAC Interaction with Signaling Pathways.

Conclusion

This compound (CAS: 10436-21-2) is a valuable chemical tool for researchers in the field of targeted protein degradation. Its bifunctional nature and defined length make it a suitable building block for the rational design and synthesis of PROTACs. While specific, detailed experimental data for this linker remains proprietary or within the primary literature, the principles outlined in this guide provide a solid foundation for its application in the development of novel therapeutics and as a probe for studying protein function. Further research and publication of data related to PROTACs incorporating this linker will undoubtedly provide more in-depth insights into its optimal use and potential.

References

An In-depth Technical Guide on Boc-NH-C6-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-C6-amido-C4-acid, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The linker component, such as this compound, is a critical determinant of PROTAC efficacy, influencing the spatial orientation of the two ligands and the overall physicochemical properties of the resulting chimeric molecule.

Molecular Profile

This compound is a hetero-bifunctional linker containing a Boc-protected amine, a hexyl chain, an amide bond, and a terminal carboxylic acid. This structure provides a versatile scaffold for the synthesis of PROTACs. The Boc-protected amine allows for subsequent deprotection and conjugation to a ligand for an E3 ubiquitin ligase, while the terminal carboxylic acid can be activated to form an amide bond with a ligand for the target protein.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 344.45 g/mol
Molecular Formula C17H32N2O5
CAS Number 10436-21-2
Purity ≥95% (typical)
Synonyms PROTAC Linker 32, 6-((6-((Tert-butoxycarbonyl)amino)hexyl)amino)-6-oxohexanoic acid

Experimental Protocols

General Synthesis of a Bifunctional Linker via Amide Coupling

This protocol outlines the coupling of a Boc-protected aminohexane (B13955822) with a C4 dicarboxylic acid derivative.

Materials:

  • Boc-aminocaproic acid

  • 1,6-Hexanediamine (B7767898)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent (e.g., HATU, HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of Carboxylic Acid: Dissolve Boc-aminocaproic acid (1 equivalent) in anhydrous DCM. Add a coupling agent such as DCC (1.1 equivalents) and an activator like HOBt (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.

  • Amine Coupling: In a separate flask, dissolve 1,6-hexanediamine (1.5 equivalents) and a base such as TEA (2 equivalents) in anhydrous DCM. Add the activated Boc-aminocaproic acid solution dropwise to the diamine solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct. Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired Boc-NH-C6-amido-C6-NH2 intermediate.

  • Second Amide Coupling: The resulting intermediate can then be reacted with a C4 dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride) to yield the final product, this compound. This step typically involves reacting the purified intermediate with the anhydride in a suitable solvent like DCM in the presence of a base.

  • Final Purification: The final product is then purified using appropriate methods, such as recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the molecular weight.

Conceptual Workflow and Signaling Pathway

The primary application of this compound is in the construction of PROTACs. The following diagrams illustrate the general structure of a PROTAC and its mechanism of action.

PROTAC_Structure cluster_0 PROTAC Molecule Target Ligand Target Ligand Linker Linker Target Ligand->Linker E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand

Caption: General structure of a PROTAC molecule.

The diagram above illustrates the three core components of a PROTAC: a ligand that binds to the target protein, a linker (such as one derived from this compound), and a ligand that recruits an E3 ubiquitin ligase.

PROTAC_Mechanism Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Poly-ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Protein Degradation

Caption: Simplified mechanism of action for a PROTAC.

This diagram shows how a PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

An In-Depth Technical Guide to Boc-NH-C6-amido-C4-acid: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-C6-amido-C4-acid is a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This linker, characterized by a Boc-protected amine, a hexanamide (B146200) group, and a butyric acid terminus, provides a flexible and versatile scaffold for conjugating a target protein ligand to an E3 ubiquitin ligase ligand. This guide offers a comprehensive overview of its structure, properties, synthesis, and application in PROTAC-based drug discovery.

Core Structure and Properties

The chemical structure of this compound consists of three key functional components: a tert-butyloxycarbonyl (Boc) protecting group on a primary amine, a C6 alkyl chain, an amide bond, and a C4 carboxylic acid. This structure imparts specific physicochemical properties that are crucial for its function as a PROTAC linker.

Physicochemical Data

While specific experimental data for this exact linker is not extensively published, the following table summarizes its known properties and those of its constituent parts.[1][2][3][4]

PropertyValueSource / Method
Chemical Formula C₁₇H₃₂N₂O₅PubChem[1]
Molecular Weight 344.45 g/mol Multiple vendors[2][4]
CAS Number 10436-21-2Multiple vendors[2][4]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents like DMSO, DMFInferred from similar compounds
pKa (Carboxylic Acid) ~4-5Estimated
Boc-Deprotection Acidic conditions (e.g., TFA)General chemical knowledge

Synthesis and Experimental Protocols

The synthesis of this compound involves the coupling of two key building blocks: 6-(tert-butoxycarbonylamino)hexanoic acid and an ester of 4-aminobutanoic acid (GABA), followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-(tert-butoxycarbonylamino)hexanoic acid

  • Ethyl 4-aminobutanoate hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • N-Hydroxysuccinimide (NHS) or HOBt

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: Dissolve 6-(tert-butoxycarbonylamino)hexanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Amide Coupling: In a separate flask, dissolve ethyl 4-aminobutanoate hydrochloride (1.2 eq) in DCM and add TEA (2.5 eq). Stir for 15 minutes. Filter the urea (B33335) byproduct from the activation reaction and add the activated ester solution to the amine solution. Stir the reaction mixture overnight at room temperature.

  • Work-up and Purification: Filter the reaction mixture to remove any further precipitates. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Boc-protected ester intermediate.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Work-up: Acidify the reaction mixture to pH 3-4 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in PROTAC Design and Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. The carboxylic acid end can be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands), while the Boc-protected amine can be deprotected to reveal a primary amine for coupling to a target protein ligand.

Logical Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly Boc_C6 Boc-NH-(CH₂)₅-COOH Linker_ester Boc-NH-(CH₂)₅-CONH-(CH₂)₃-COOR Boc_C6->Linker_ester Coupling GABA_ester H₂N-(CH₂)₃-COOR GABA_ester->Linker_ester Final_Linker This compound Linker_ester->Final_Linker Hydrolysis Intermediate_1 Boc-Linker-E3 Ligand Final_Linker->Intermediate_1 Amide Coupling E3_Ligand E3 Ligase Ligand (with -NH₂) E3_Ligand->Intermediate_1 Deprotection Boc Deprotection (TFA) Intermediate_1->Deprotection Intermediate_2 H₂N-Linker-E3 Ligand Deprotection->Intermediate_2 PROTAC Target Ligand-Linker-E3 Ligand (Final PROTAC) Intermediate_2->PROTAC Amide Coupling Target_Ligand Target Protein Ligand (with -COOH) Target_Ligand->PROTAC

Caption: General workflow for synthesizing a PROTAC using this compound.

The PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation Pathway PROTAC PROTAC Target Target Protein PROTAC->Target binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds Ubiquitination Polyubiquitination Target->Ubiquitination is ubiquitinated E3_Ligase->Ubiquitination catalyzes Proteasome Proteasome Ubiquitination->Proteasome marked for Degradation Target Protein Degradation Proteasome->Degradation results in

Caption: The mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable chemical tool for researchers in the rapidly evolving field of targeted protein degradation. Its defined length, flexibility, and bifunctional nature allow for the systematic and modular construction of PROTACs. While a comprehensive, publicly available dataset for this specific linker is still emerging, the principles of its synthesis and application are well-established within the context of medicinal chemistry and drug discovery. Further research and publication of experimental data will undoubtedly solidify its role as a key component in the development of next-generation therapeutics.

References

Synthesis of Boc-NH-C6-amido-C4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Boc-NH-C6-amido-C4-acid, a valuable bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a straightforward two-step process commencing with the mono-protection of a diamine followed by an amide coupling reaction. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to assist researchers in the successful synthesis of this versatile molecule.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the selective mono-N-Boc protection of 1,6-diaminohexane. This is a critical step to ensure that one of the amino groups remains available for the subsequent reaction. The second step is the acylation of the resulting mono-protected diamine with succinic anhydride (B1165640) to introduce the C4-acid moiety, yielding the final product.

Synthesis_Pathway cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Amide Coupling 1,6-diaminohexane 1,6-diaminohexane N-Boc-1,6-diaminohexane N-Boc-1,6-diaminohexane 1,6-diaminohexane->N-Boc-1,6-diaminohexane (Boc)2O, Solvent This compound This compound N-Boc-1,6-diaminohexane->this compound Succinic anhydride, Solvent Succinic_anhydride Succinic_anhydride

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of N-Boc-1,6-diaminohexane

This procedure is adapted from a patented method for the mono-Boc protection of 1,6-diaminohexane[1]. The key to achieving mono-protection is the use of an excess of the diamine relative to the Boc-anhydride and controlling the addition of the anhydride.

Materials:

Procedure:

  • Dissolve 1,6-diaminohexane (5.0 molar equivalents) and triethylamine (1.0 molar equivalent) in dichloromethane (DCM).

  • Separately, dissolve di-tert-butyl dicarbonate (1.0 molar equivalent) in DCM.

  • Slowly add the (Boc)₂O solution dropwise to the solution of 1,6-diaminohexane and triethylamine at room temperature with stirring. The solution may turn cloudy.

  • Allow the reaction to stir overnight at room temperature.

  • Filter the reaction mixture.

  • Wash the filtrate with water three times.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product, N-Boc-1,6-diaminohexane.

Quantitative Data:

Reactant/ProductMolar RatioMolecular Weight ( g/mol )Example Mass (g)Example Moles (mol)Yield (%)
1,6-diaminohexane5.0116.2158.00.5-
Triethylamine1.0101.1910.10.1-
Di-tert-butyl dicarbonate1.0218.2521.80.1-
N-Boc-1,6-diaminohexane-216.3215.80.07373.0

Note: The provided example masses and moles are based on a literature procedure[1].

Step 2: Synthesis of this compound

This step involves the reaction of the mono-protected diamine with succinic anhydride. This reaction proceeds via nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride.

Materials:

  • N-Boc-1,6-diaminohexane

  • Succinic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve N-Boc-1,6-diaminohexane (1.0 molar equivalent) in an anhydrous solvent under an inert atmosphere.

  • Add succinic anhydride (1.0 to 1.2 molar equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by an appropriate method, such as recrystallization or column chromatography, if necessary.

Quantitative Data:

Reactant/ProductMolar RatioMolecular Weight ( g/mol )Notes
N-Boc-1,6-diaminohexane1.0216.32Starting material from Step 1.
Succinic anhydride1.0 - 1.2100.07A slight excess may be used.
This compound-316.39Final product. Yields are typically high for this type of reaction.

III. Logical Workflow and Key Considerations

The successful synthesis of this compound relies on the careful execution of each step. The following diagram illustrates the logical workflow and highlights critical control points.

Workflow cluster_setup Reaction Setup cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Amide Coupling Reagents Prepare Reagents (Diamine, (Boc)2O, Anhydride) Add_Diamine Dissolve 1,6-diaminohexane and TEA in DCM Reagents->Add_Diamine Solvent Select Anhydrous Solvent Solvent->Add_Diamine Inert_Atmosphere Establish Inert Atmosphere (for Step 2) Dissolve_Amine Dissolve N-Boc-1,6-diaminohexane in anhydrous solvent Inert_Atmosphere->Dissolve_Amine Add_Boc Slowly add (Boc)2O solution Add_Diamine->Add_Boc React_1 Stir overnight at RT Add_Boc->React_1 Workup_1 Filter and Aqueous Wash React_1->Workup_1 Isolate_1 Isolate N-Boc-1,6-diaminohexane Workup_1->Isolate_1 Isolate_1->Dissolve_Amine Add_Anhydride Add Succinic Anhydride Dissolve_Amine->Add_Anhydride React_2 Stir at RT, Monitor by TLC Add_Anhydride->React_2 Workup_2 Solvent Removal React_2->Workup_2 Purify Purify Product (Recrystallization/Chromatography) Workup_2->Purify

Caption: Logical workflow for the synthesis of this compound.

Key Considerations:

  • Purity of Reagents: The use of high-purity starting materials is crucial for obtaining a clean product and high yields.

  • Moisture Control: The amide coupling step (Step 2) should be carried out under anhydrous conditions to prevent hydrolysis of the succinic anhydride.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of both reaction steps to determine the point of completion.

  • Purification: While the reactions are generally clean, purification of the final product may be necessary to remove any unreacted starting materials or byproducts, ensuring its suitability for downstream applications in drug development.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. By following these procedures and considering the key control points, researchers can reliably produce this important linker for their research and development needs.

References

The Strategic Application of Boc-NH-C6-amido-C4-acid as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that covalently connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This technical guide provides an in-depth overview of "Boc-NH-C6-amido-C4-acid" (also known as PROTAC Linker 32), an alkyl ether-based linker utilized in the synthesis of PROTACs. While specific quantitative data for PROTACs incorporating this particular linker are not extensively available in the public domain, this document outlines its structural features, a representative synthesis protocol, and the standard experimental workflows for its incorporation and characterization within a PROTAC molecule.

Core Concepts: The Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not a passive spacer but an active contributor to its biological activity. Key functions of the linker include:

  • Enabling Ternary Complex Formation: The linker must possess the optimal length and flexibility to orient the POI and E3 ligase in a productive conformation for ubiquitination.

  • Influencing Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.

  • Modulating Selectivity and Potency: Subtle changes in linker structure can significantly impact the degradation efficiency (DC50 and Dmax) and selectivity of the PROTAC.

"this compound": Structure and Properties

"this compound" is a bifunctional linker featuring a Boc-protected amine on one end and a carboxylic acid on the other. Its structure consists of a C6 alkyl chain linked to a C4 carboxylic acid via an amide bond.

Chemical Structure:

Key Features:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis when coupling the linker to either the POI ligand or the E3 ligase ligand. It is readily removed under acidic conditions.

  • Carboxylic Acid Terminus: The carboxylic acid provides a reactive handle for amide bond formation with an amine-functionalized binding moiety.

  • Alkyl Ether Chain: The C6 alkyl chain provides a defined length and degree of flexibility, which can be crucial for optimizing the geometry of the ternary complex.

  • Amide Bond: The internal amide bond can influence the linker's rigidity and hydrogen bonding potential.

Data Presentation: Illustrative Performance Metrics

While specific data for PROTACs utilizing "this compound" are not publicly available, the following tables present hypothetical yet realistic data to illustrate how the performance of such a PROTAC would be evaluated and compared.

Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC-L32

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-L32Target XCancer Cell Line A2592
PROTAC-L32Target XCancer Cell Line B3588
Reference PROTACTarget XCancer Cell Line A5085

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation.

Table 2: Ternary Complex Formation and Binding Affinities

CompoundBinding to Target X (Kd, nM)Binding to E3 Ligase (Kd, nM)Ternary Complex Cooperativity (α)
PROTAC-L321502505
Reference PROTAC1402603

Kd: Dissociation constant, a measure of binding affinity. α: Cooperativity factor, where α > 1 indicates positive cooperativity in ternary complex formation.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. The following are representative protocols.

Protocol 1: Synthesis of a Boc-Protected Amido-Acid Linker

This protocol describes a general method for synthesizing a linker with similar functionality to "this compound".

Materials:

Procedure:

  • Dissolve N-Boc-1,6-diaminohexane (1.0 eq) in DCM.

  • Add glutaric anhydride (1.1 eq) and TEA (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Boc-protected amido-acid linker.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol outlines the steps to couple the linker to the POI and E3 ligase ligands.

Materials:

  • This compound (or similar linker)

  • POI ligand with an available amine group

  • E3 ligase ligand with an available amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

Step 1: Coupling of Linker to POI Ligand

  • Dissolve the POI ligand (1.0 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Purify the resulting Boc-protected intermediate by preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure to remove the TFA and DCM.

Step 3: Coupling of Intermediate to E3 Ligase Ligand

  • Dissolve the deprotected intermediate (1.0 eq), the E3 ligase ligand with a carboxylic acid handle (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 3: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein.

Materials:

  • Cancer cell line of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (typically in a serial dilution) or DMSO for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Mandatory Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK Proteasome Proteasome RAF->Proteasome Degradation ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PROTAC PROTAC (Targeting Kinase) PROTAC->RAF Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Ub Ubiquitin Ub->RAF Ubiquitination

Caption: PROTAC-mediated degradation of a key kinase in a cancer signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: PROTAC Design (Linker: this compound) synthesis PROTAC Synthesis & Purification start->synthesis biochemical_assays Biochemical Assays (Binding Affinity, Ternary Complex) synthesis->biochemical_assays cell_based_assays Cell-Based Assays (Western Blot, DC50/Dmax) synthesis->cell_based_assays data_analysis Data Analysis & SAR biochemical_assays->data_analysis proteomics Global Proteomics (Selectivity Profiling) cell_based_assays->proteomics cell_based_assays->data_analysis proteomics->data_analysis optimization Lead Optimization (Linker Modification) data_analysis->optimization Iterate in_vivo In Vivo Studies data_analysis->in_vivo Potent & Selective optimization->start end End: Candidate Selection in_vivo->end

Caption: A typical experimental workflow for the development and characterization of a novel PROTAC.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and "this compound" represents a versatile building block for constructing these heterobifunctional molecules. Its defined length, flexible nature, and orthogonal reactive handles enable its systematic incorporation into PROTAC libraries for the optimization of protein degradation. While this guide provides a framework for its use and evaluation, the empirical testing of various linkers remains a critical step in the development of potent and selective PROTAC-based therapeutics. The provided protocols and workflows offer a solid foundation for researchers to explore the potential of this and similar linkers in their targeted protein degradation research.

Technical Guide: Determining the Solubility of Heterobifunctional Linkers in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on Boc-NH-C6-amido-C4-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the solubility of "this compound," a bifunctional linker relevant to the synthesis of Proteolysis Targeting Chimeras (PROTACs), in dimethyl sulfoxide (B87167) (DMSO). Given the absence of publicly available solubility data for this specific molecule, this document outlines the theoretical considerations and detailed experimental protocols necessary for its empirical determination.

Physicochemical Profile and Solubility Prediction

"this compound" (Molecular Formula: C₁₇H₃₂N₂O₅, Molecular Weight: 344.45 g/mol ) is an alkyl-based PROTAC linker.[1][2] Its structure comprises several functional groups that influence its solubility in a polar aprotic solvent like DMSO:

  • Boc (tert-Butyloxycarbonyl) Group: A lipophilic protecting group that decreases polarity.

  • Hexyl (C6) Alkyl Chain: A nonpolar, hydrophobic segment that contributes to lower solubility in polar solvents.

  • Amide (-amido-) Group: A polar moiety capable of forming hydrogen bonds, which enhances solubility.

  • Carboxylic Acid (-C4-acid) Group: A highly polar and acidic functional group that significantly increases the potential for solubility in polar solvents like DMSO through strong dipole-dipole interactions and hydrogen bonding.

Overall Prediction: The presence of the polar amide and, most importantly, the terminal carboxylic acid group is expected to make "this compound" readily soluble in DMSO at concentrations typically used in drug discovery (e.g., 10-50 mM). While the Boc group and alkyl chain add lipophilicity, the influence of the polar functionalities generally dominates in a polar aprotic solvent.

Experimental Determination of Solubility

Two primary methods are employed to determine compound solubility: a rapid kinetic assay suitable for high-throughput screening and a more definitive thermodynamic (or equilibrium) assay.[3][4]

This method assesses the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous environment.[4][5] For determining solubility in DMSO itself, the protocol is adapted to find the saturation point directly within the solvent.

Detailed Experimental Protocol (Adapted for DMSO Saturation):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 100 mM) in 100% high-purity DMSO. If the compound dissolves completely, it is soluble to at least that concentration.

  • Visual Saturation Test: If a higher concentration is needed, incrementally add pre-weighed solid "this compound" to a known volume of DMSO at room temperature.

  • Vortexing and Observation: After each addition, vortex the sample vigorously for 1-2 minutes.[6]

  • Sonication: If solid material remains, sonicate the sample for up to 5 minutes.[6]

  • Endpoint Determination: The concentration at which solid material persists after vortexing and sonication is considered the approximate kinetic solubility limit. This provides a rapid, albeit less precise, measure.

This "gold standard" shake-flask method measures the true solubility of a compound's most stable solid-state form in a solvent at equilibrium.[3][7] It is the most accurate method for lead optimization and formulation development.[4][5]

Detailed Experimental Protocol (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid "this compound" to a known volume of high-purity DMSO (e.g., 2-5 mg of compound per 1 mL of DMSO) in a glass vial. The presence of undissolved solid is crucial.[8]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator. Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3][9]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 g) for 15-30 minutes.

    • Filtration: Filter the solution using a DMSO-compatible syringe filter (e.g., PTFE).

  • Quantification: Carefully collect the clear supernatant. Prepare a series of dilutions of this supernatant with fresh DMSO.

  • Analytical Measurement: Quantify the concentration of the compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][10]

  • Calculation: Create a standard curve using known concentrations of the compound. Use this curve to calculate the exact concentration in the saturated supernatant, which represents the thermodynamic solubility.

Data Presentation

Quantitative solubility data should be recorded in a clear, structured format.

ParameterMethodValueUnits
Solubility Thermodynamic (Shake-Flask)[Insert Value]mg/mL
[Insert Value]mM
Temperature 25°C
Solvent Dimethyl Sulfoxide (DMSO)-
Equilibration Time 24hours
Analytical Method HPLC-UV or LC-MS/MS-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

G prep 1. Sample Preparation Add excess solid compound to known volume of DMSO equil 2. Equilibration Agitate at 25°C for 24-48 hours prep->equil Incubate sep 3. Phase Separation Centrifuge or filter to remove undissolved solid equil->sep Separate Phases quant 4. Quantification Collect and dilute saturated supernatant sep->quant Prepare for Analysis analysis 5. Analysis Measure concentration via HPLC-UV or LC-MS/MS quant->analysis Inject Sample result Result Thermodynamic Solubility (mg/mL or mM) analysis->result

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Strategic Application of Alkyl Amide Linkers in Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Role and Application of Bifunctional Linkers, with a Focus on Structures Analogous to "Boc-NH-C6-amido-C4-acid"

Introduction

The advent of targeted therapeutics has revolutionized drug discovery, with modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) offering unprecedented precision and efficacy. Central to the success of these complex molecules is the chemical linker, a component that bridges the targeting moiety and the therapeutic payload.[1][2][3] While often considered a simple spacer, the linker's structure profoundly influences the stability, solubility, pharmacokinetics, and overall performance of the therapeutic agent.[3][4] This technical guide explores the applications of a specific class of bifunctional linkers exemplified by the "this compound" structure. Although detailed public data on this exact molecule is limited, its constituent features—a Boc-protected amine, a flexible alkyl chain, an amide bond, and a terminal carboxylic acid—are representative of a widely used class of linkers in drug development. This document will, therefore, provide a comprehensive overview of the principles of their application, supported by data and protocols for structurally related analogues.

Core Concepts: The Role of Linkers in Targeted Therapies

Bifunctional linkers are essential components in targeted drug discovery, serving two primary functions: ensuring stable conjugation of the targeting and payload moieties, and enabling the controlled release of the payload at the desired site of action.[5] In the context of ADCs and PROTACs, the linker's chemical nature dictates the overall success of the therapeutic strategy.[1][3]

In Antibody-Drug Conjugates (ADCs): The linker connects a monoclonal antibody to a potent cytotoxic drug.[1] An ideal ADC linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient drug liberation within the target tumor cell.[2][6][7] Linkers in ADCs are broadly classified as cleavable or non-cleavable, with the choice depending on the desired mechanism of action.[1][2] Alkyl amide chains contribute to the spatial separation of the antibody and the payload, which can be crucial for maintaining the antibody's binding affinity and the drug's potency.

In Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][8] The linker in a PROTAC connects a ligand for the target protein (the "warhead") to a ligand for an E3 ligase (the "anchor").[3] The length, composition, and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][9] Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common linker motifs in PROTAC design.[3]

The "this compound" structure represents a versatile building block for constructing such linkers. The Boc-protected amine allows for controlled, stepwise synthesis, while the terminal carboxylic acid provides a reactive handle for conjugation to either the targeting moiety or the payload. The C6 and C4 alkyl chains, connected by a stable amide bond, provide a flexible spacer of a defined length.

The PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_T POI POI->POI_T PROTAC PROTAC PROTAC_T PROTAC PROTAC->PROTAC_T E3_Ligase E3 Ubiquitin Ligase E3_Ligase_T E3 Ligase E3_Ligase->E3_Ligase_T POI_T->PROTAC_T Proteasome Proteasome POI_T->Proteasome Targeting PROTAC_T->E3_Ligase_T Ub Ubiquitin E3_Ligase_T->Ub Ubiquitination Ub->POI_T Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of a PROTAC, inducing targeted protein degradation.

The Antibody-Drug Conjugate (ADC) Pathway

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: The mechanism of action for a typical antibody-drug conjugate.

Quantitative Data on Alkyl Amide Linkers in Drug Discovery

Compound ClassLinker TypeTargetE3 Ligase (for PROTACs)Key Quantitative MetricReference
PROTAC Alkyl ChainPI3K/mTORVHLDC50: ~10-100 nM[9]
PROTAC Alkyl ChainARCRBNIC50: 68 nM[3]
ADC Valine-Citrulline (peptide linker with alkyl components)HER2N/AIC50: 0.06 nM[10]
ADC Thioether (non-cleavable alkyl-based)HER2N/APlasma Stability: High[11]

Note: The values presented are illustrative and derived from studies on various drug conjugates. The performance of any given linker is highly context-dependent, relying on the specific targeting moiety, payload, and biological system.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of drug candidates utilizing custom linkers. Below are representative protocols for the synthesis of an alkyl amide linker and its conjugation, as well as a method for assessing the stability of the resulting conjugate.

Synthesis of a "this compound" Analogue

This protocol outlines the synthesis of a generic alkyl amide linker, which can be adapted for specific chain lengths and functionalities.

Materials:

  • Boc-6-aminohexanoic acid[12]

  • 4-aminobutanoic acid ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Amide Coupling:

    • Dissolve Boc-6-aminohexanoic acid and NHS in DCM.

    • Add DCC to the solution and stir for 1-2 hours at room temperature to form the NHS ester.

    • In a separate flask, dissolve 4-aminobutanoic acid ethyl ester hydrochloride in DCM and add TEA to neutralize.

    • Add the activated NHS ester solution to the 4-aminobutanoic acid ethyl ester solution and stir overnight at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure to yield the Boc-protected diester.

  • Ester Hydrolysis:

    • Dissolve the resulting diester in a mixture of ethanol (B145695) and water.

    • Add a solution of NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield the final "this compound" analogue.

General Workflow for Linker Synthesis and Conjugation

Synthesis_Workflow Start Starting Materials (Boc-amino acid, amino ester) Coupling Amide Bond Formation (e.g., DCC/NHS coupling) Start->Coupling Hydrolysis Ester Hydrolysis (e.g., NaOH) Coupling->Hydrolysis Linker Protected Linker (Boc-NH-R1-amido-R2-acid) Hydrolysis->Linker Deprotection Boc Deprotection (e.g., TFA) Linker->Deprotection Activation Carboxylic Acid Activation (e.g., NHS ester formation) Linker->Activation Conjugation_Target Conjugation to Targeting Moiety Deprotection->Conjugation_Target Conjugation_Payload Conjugation to Payload Activation->Conjugation_Payload Final_Product Final Drug Conjugate (e.g., PROTAC or ADC component) Conjugation_Payload->Final_Product Conjugation_Target->Final_Product

Caption: A generalized workflow for synthesizing and conjugating a bifunctional linker.

In Vitro Linker Stability Assay

Assessing the stability of the linker-payload connection is critical, especially for ADCs, to ensure the drug remains attached to the antibody in circulation.[13][14][15]

Objective: To determine the rate of payload release from an ADC in plasma.

Materials:

  • Antibody-Drug Conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

  • Precipitate the proteins in the aliquots using an organic solvent like acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant, which contains the released (free) payload, by LC-MS/MS.

  • Quantify the amount of free payload at each time point by comparing to a standard curve.

  • Calculate the percentage of payload released over time to determine the stability of the linker.[16]

Conclusion

The "this compound" structure, while not extensively documented as a standalone entity, represents a class of simple yet highly effective alkyl amide linkers that are fundamental to the development of advanced therapeutics like ADCs and PROTACs. The principles of their design—balancing stability with controlled payload release, and enabling the precise spatial orientation of functional moieties—are key to the success of these targeted strategies. The synthetic and analytical protocols provided in this guide offer a framework for the rational design and evaluation of drug candidates incorporating these crucial components. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the development of novel and optimized linkers will remain a cornerstone of innovation in drug discovery.

References

The Unseen Architect: A Technical Guide to the Role of Alkyl Ether Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. While the warhead and E3 ligase ligand have traditionally garnered the most attention, the linker connecting these two moieties plays a critical, albeit often underestimated, role in determining a PROTAC's overall efficacy. This technical guide delves into the core functionalities of alkyl ether linkers in PROTACs, providing researchers, scientists, and drug development professionals with an in-depth understanding of their impact on degradation activity, physicochemical properties, and pharmacokinetic profiles.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] They consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2] The length, composition, and flexibility of the linker are paramount in achieving an optimal ternary complex geometry.[3]

The Influence of Alkyl Ether Linker Composition and Length on PROTAC Efficacy

Alkyl and polyethylene (B3416737) glycol (PEG) or ether-based chains are the most prevalently used linkers in PROTAC design due to their synthetic tractability and the ease with which their length and composition can be modified.[3][4] The choice between a purely alkyl chain and one incorporating ether oxygens has profound implications for a PROTAC's properties.

Physicochemical Properties: The inclusion of ether oxygens in a linker, as seen in PEG chains, generally increases the hydrophilicity and water solubility of the PROTAC molecule.[4][] Conversely, purely alkyl linkers are more hydrophobic, which can enhance cell permeability.[4][] This trade-off between solubility and permeability is a critical consideration in PROTAC design. Replacing ether oxygens with methylene (B1212753) groups reduces the number of hydrogen bond acceptors and the topological polar surface area (TPSA), which can lead to improved passive diffusion across cell membranes.[]

Degradation Potency (DC50) and Efficacy (Dmax): The length of the alkyl ether linker is a crucial determinant of a PROTAC's ability to induce protein degradation. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[3] Conversely, an excessively long linker might not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[3] The optimal linker length is therefore highly dependent on the specific POI and E3 ligase pair and must be determined empirically.

Below are tables summarizing the quantitative impact of alkyl ether linker length on the degradation of various target proteins.

Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [4]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [3][4]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [4]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTACExhibited degradation
Rigid (Disubstituted Cyclohexane)Rigidified PROTACEnhanced degradation

Table 4: Impact of Linker Composition on Cereblon (CRBN) Degradation [4]

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Experimental Protocols

Synthesis of PROTACs with Alkyl Ether Linkers

The synthesis of PROTACs is typically a modular process involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the bifunctional linker, followed by their conjugation. Common synthetic strategies for incorporating alkyl ether linkers include nucleophilic substitution reactions, amide bond formation, and "click chemistry".[6]

General Protocol for PROTAC Synthesis via Amide Coupling:

  • Functionalization of Ligands: The POI ligand and E3 ligase ligand are individually functionalized with a reactive handle (e.g., a carboxylic acid or an amine) at a position that does not disrupt their binding affinities. This is often referred to as the "exit vector".

  • Linker Synthesis: A bifunctional alkyl ether linker is synthesized with complementary reactive groups (e.g., a terminal amine and a terminal carboxylic acid). The length of the linker can be precisely controlled by the choice of starting materials.

  • First Coupling Reaction: The functionalized POI ligand is coupled to one end of the bifunctional linker using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF). The reaction progress is monitored by LC-MS.

  • Purification: The resulting intermediate is purified using flash column chromatography or preparative HPLC.

  • Deprotection (if necessary): If one of the reactive groups on the linker was protected, the protecting group is removed under appropriate conditions.

  • Second Coupling Reaction: The purified intermediate is then coupled to the functionalized E3 ligase ligand using similar amide coupling conditions as in step 3.

  • Final Purification: The final PROTAC product is purified to a high degree of purity (>95%) using preparative HPLC and its identity is confirmed by HRMS and NMR.

Western Blot for PROTAC-Induced Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1][7]

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).[1]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[1]

Visualizing the Core Concepts

To further elucidate the complex processes and relationships involved, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation Western_Blot_Workflow Experimental Workflow: Western Blot for PROTAC Evaluation cluster_steps Methodology A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax Calculation) G->H Linker_Properties_Logic Logical Relationships of Alkyl Ether Linker Properties cluster_properties Linker Characteristics cluster_outcomes PROTAC Performance Composition Linker Composition Solubility Solubility Composition->Solubility Ether increases Permeability Cell Permeability Composition->Permeability Alkyl increases Length Linker Length Ternary_Stability Ternary Complex Stability Length->Ternary_Stability Optimal length is key Flexibility Flexibility Flexibility->Ternary_Stability Impacts geometry Degradation Degradation Efficacy (DC50, Dmax) Solubility->Degradation Permeability->Degradation Ternary_Stability->Degradation

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final product. Among the pioneering and still highly relevant strategies is the use of the tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations of Boc-based solid-phase peptide synthesis (SPPS), a robust methodology foundational to the production of synthetic peptides for research and therapeutic development.

Core Principles of Boc-SPPS: A Strategy of Graduated Acid Lability

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of solid-phase peptide synthesis.[1] It operates on the principle of "graduated acid lability," where different protecting groups are removed under varying acidic strengths.[1] The α-amino group is protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[2][3] In contrast, the side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step.[1][2][3]

This differential stability allows for the selective deprotection of the N-terminus to elongate the peptide chain, while the side chains remain protected to prevent unwanted side reactions.[3][4] The entire synthesis is carried out on an insoluble solid support, or resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][]

Comparative Analysis: Boc vs. Fmoc Strategy

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent due to its milder deprotection conditions, the Boc strategy offers distinct advantages, particularly for the synthesis of long or challenging peptide sequences.[2][]

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-Butoxycarbonyl (Acid-labile)9-Fluorenylmethyloxycarbonyl (Base-labile)
Deprotection Reagent Trifluoroacetic Acid (TFA) (e.g., 50% in DCM)[7][8]Piperidine (e.g., 20% in DMF)[8]
Side-Chain Protection Benzyl-based (Strong acid-labile)tert-Butyl-based (Acid-labile)[]
Final Cleavage Strong acids (e.g., HF, TFMSA)[2][8]Trifluoroacetic Acid (TFA)[4]
Advantages - Can provide superior results for long or difficult sequences with in situ neutralization.[2] - More compatible with base-sensitive protecting groups.[]- Milder final cleavage conditions.[4] - Orthogonal to acid-labile side-chain protecting groups.[4] - Generally considered more automation-friendly.[4]
Disadvantages - Harsh final cleavage conditions can generate byproducts.[4] - Requires specialized, HF-resistant equipment.[2]- Base-labile nature of Fmoc can be problematic for certain sequences.

The Chemistry of Boc Protection and Deprotection

The Boc group is introduced onto the amino group of an amino acid by reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.[9][10] This forms a stable carbamate (B1207046) that is resistant to a wide range of reaction conditions, yet can be cleanly removed with acids.[11][12]

The mechanism of Boc deprotection with TFA involves a four-step, acid-catalyzed elimination process:[11][13]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[11]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[11][13]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[11][13]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[13]

It is critical to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates carbon dioxide gas.[9][11][13] The reactive tert-butyl cation generated during deprotection can lead to undesired side reactions, necessitating the use of "scavengers" to trap this electrophile.[11]

Experimental Protocols

Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol describes the attachment of the C-terminal amino acid to the solid support.

Materials:

  • Chloromethylated resin (Merrifield resin)

  • C-terminal Boc-amino acid

  • Cesium carbonate

  • Ethanol (B145695)

  • Water

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Merrifield resin in DMF.[1]

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.[1]

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.[1]

  • Heat the mixture at 50°C for 12-24 hours.[1]

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.[1]

  • Dry the resin under vacuum.[1]

Standard Cycle for Peptide Chain Elongation

The following steps are repeated for each amino acid to be added to the peptide chain.[1]

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.[1]

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM[7]

  • Isopropyl alcohol (IPA)

Procedure:

  • Swell the peptide-resin in DCM.[1][7]

  • Perform a short pre-wash by stirring the peptide-resin in 50% TFA/DCM for 5 minutes.[7]

  • Filter and add fresh 50% TFA/DCM and stir for an additional 20-25 minutes.[7]

  • Filter and wash the peptide-resin with DCM (2x) and IPA (2x).[7]

This step converts the TFA salt of the N-terminal amine to the free amine, which is necessary for the subsequent coupling reaction.[2]

Materials:

  • Peptide-resin

  • 5-10% N,N-diisopropylethylamine (DIEA) in DCM[1]

  • Dichloromethane (DCM)

Procedure:

  • Add a solution of 5-10% DIEA in DCM to the resin.[1]

  • Agitate for 5-10 minutes at room temperature.[1]

  • Wash the peptide-resin thoroughly with DCM.[1]

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.[1]

Materials:

  • Neutralized peptide-resin

  • Boc-amino acid (2-4 equivalents)

  • Coupling reagent (e.g., HBTU, 2-4 equivalents)[1]

  • N,N-diisopropylethylamine (DIEA) (4-8 equivalents)[1]

  • Dimethylformamide (DMF) or a DCM/DMF mixture

Procedure:

  • Dissolve the Boc-amino acid and a coupling reagent in DMF or a DCM/DMF mixture.[1]

  • Add DIEA to the solution to activate the amino acid.[1]

  • Add the activated amino acid solution to the neutralized peptide-resin.[1]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitor the completion of the reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test.[1]

Final Cleavage from the Resin and Side-Chain Deprotection

This is the final step where the completed peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole, 10% v/v)[1]

  • Cold diethyl ether

Procedure: Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, all-fluorocarbon apparatus by trained personnel. [7]

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.[1]

  • Add a scavenger, such as anisole.[1]

  • Cool the reaction vessel to -5 to 0°C.[1]

  • Condense anhydrous HF into the reaction vessel.[1]

  • Stir the mixture at 0°C for 1-2 hours.[1]

  • Evaporate the HF under a vacuum.[1]

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

  • Filter and dry the crude peptide.[1]

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]

Side-Chain Protecting Groups in Boc-SPPS

The choice of side-chain protecting groups is critical and they must be stable to the repeated TFA deprotection steps. Below is a table of commonly used side-chain protecting groups in Boc chemistry.

Amino AcidSide-Chain Protecting GroupCleavage Condition
Arginine (Arg)Tosyl (Tos), Nitro (NO2)[14]Strong Acid (HF)[14]
Aspartic Acid (Asp)Benzyl (Bzl)Strong Acid (HF)
Cysteine (Cys)4-methylbenzyl (Meb), Acetamidomethyl (Acm)Strong Acid (HF)
Glutamic Acid (Glu)Benzyl (Bzl)Strong Acid (HF)
Histidine (His)2,4-dinitrophenyl (Dnp), Tosyl (Tos), Benzyloxymethyl (Bom)[14]Thiolysis for Dnp before HF[7], Strong Acid (HF) for others
Lysine (Lys)2-Chlorobenzyloxycarbonyl (2-Cl-Z)Strong Acid (HF)
Serine (Ser)Benzyl (Bzl)[14]Strong Acid (HF)[14]
Threonine (Thr)Benzyl (Bzl)[14]Strong Acid (HF)[14]
Tryptophan (Trp)Formyl (For)Piperidine before HF[7]
Tyrosine (Tyr)2,6-Dichlorobenzyl (2,6-diCl-Bzl), Bromobenzyloxycarbonyl (Br-Z)Strong Acid (HF)

Coupling Reagents for Boc-SPPS

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid.

Coupling ReagentDescription
DCC/HOBt N,N'-Dicyclohexylcarbodiimide with 1-Hydroxybenzotriazole. A classic and effective combination, though the dicyclohexylurea byproduct can be problematic in solid-phase synthesis.[10][15]
HBTU/DIEA O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) with N,N-Diisopropylethylamine. A widely used and highly efficient coupling reagent with low racemization.[15]
BOP/DIEA Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate with N,N-Diisopropylethylamine. A potent coupling reagent, particularly useful for coupling challenging residues like Boc-His(Tos) with minimal racemization.[16]

Visualizing the Boc-SPPS Workflow and Chemistry

To better illustrate the processes described, the following diagrams outline the key workflows and chemical mechanisms involved in Boc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Deprotection (50% TFA in DCM) Neutralization 2. Neutralization (DIEA in DCM) Deprotection->Neutralization Remove Boc group Coupling 3. Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Free N-terminus Wash Wash (DCM/DMF) Coupling->Wash Form peptide bond Wash->Deprotection Start next cycle FinalCleavage Final Cleavage (Anhydrous HF) Wash->FinalCleavage After final cycle Start Start: Resin-bound Amino Acid Start->Deprotection Purification Purification (HPLC) FinalCleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: A diagram illustrating the cyclical workflow of Boc-SPPS.

Boc_Protection_Mechanism Amine R-NH2 (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride ((tBuOCO)2O) Boc2O->Intermediate ProtectedAmine Boc-Protected Amine (R-NH-Boc) Intermediate->ProtectedAmine Elimination Byproducts tBuOH + CO2 Intermediate->Byproducts

Caption: The chemical mechanism for the protection of an amine with Boc anhydride.

Boc_Deprotection_Mechanism ProtectedAmine Boc-Protected Amine Protonated Protonated Carbamate ProtectedAmine->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid 2. Loss of tBu+ tBuCation t-Butyl Cation Protonated->tBuCation FreeAmine Free Amine Salt CarbamicAcid->FreeAmine 3. Decarboxylation CO2 CO2 CarbamicAcid->CO2 TFA H+ (from TFA) TFA->Protonated 1. Protonation

Caption: The mechanism of acid-catalyzed Boc deprotection using TFA.

References

Methodological & Application

Synthesis Protocol for Boc-NH-C6-amido-C4-acid: A Key Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-C6-amido-C4-acid, also known as PROTAC Linker 32, is a bifunctional molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are emerging as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This linker provides a flexible aliphatic chain that connects the target protein binder and the E3 ligase ligand, the two key components of a PROTAC molecule. The terminal Boc-protected amine and carboxylic acid functionalities allow for sequential and controlled conjugation to these respective ligands. This document provides a detailed protocol for the chemical synthesis of this compound, compiled from established chemical principles and analogous synthesis procedures.

Synthesis Overview

The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the protection of the amino group of 6-aminohexanoic acid with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-6-aminohexanoic acid is then coupled with succinic anhydride (B1165640) in the second step to yield the final product. This method is efficient and utilizes common laboratory reagents.

Data Presentation

ParameterValueReference
Molecular Formula C₁₇H₃₂N₂O₅[3]
Molecular Weight 344.45 g/mol [2]
CAS Number 10436-21-2[1][2]
Appearance White to off-white solid
Purity (typical) ≥95% (by NMR and LC-MS)
Solubility Soluble in DMSO, DMF, and alcohols
Storage Store at -20°C for long-term stability

Experimental Protocols

Materials and Methods

Reagents:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Step 1: Synthesis of Boc-6-aminohexanoic acid

This procedure follows the standard method for the Boc-protection of amino acids.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 6-aminohexanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath with stirring.

  • To the cold solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-6-aminohexanoic acid as a white solid.

Expected Yield: 90-95%

Step 2: Synthesis of this compound

This step involves the acylation of the Boc-protected aminohexanoic acid with succinic anhydride to form the final product.

Procedure:

  • Dissolve Boc-6-aminohexanoic acid (1.0 eq) in dichloromethane (DCM).

  • To this solution, add triethylamine (TEA) (2.2 eq) and stir for 10 minutes at room temperature.

  • Add succinic anhydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to afford this compound as a white solid.

Expected Yield: 75-85%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Amide Coupling 6-Aminohexanoic_acid 6-Aminohexanoic acid Boc2O Boc₂O, NaHCO₃ Dioxane/Water 6-Aminohexanoic_acid->Boc2O Boc_6_aminohexanoic_acid Boc-6-aminohexanoic acid Boc2O->Boc_6_aminohexanoic_acid Succinic_anhydride Succinic Anhydride, TEA DCM Boc_6_aminohexanoic_acid->Succinic_anhydride Final_Product This compound Succinic_anhydride->Final_Product

Caption: Synthetic workflow for this compound.

PROTAC_Mechanism cluster_components PROTAC Molecule cluster_cellular_machinery Cellular Machinery Target_Binder Target Protein Binder Linker This compound (after deprotection and conjugation) Target_Binder->Linker Target_Protein Target Protein (Disease-Causing) Target_Binder->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

Caption: Role of the linker in the PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for the Conjugation of "Boc-NH-C6-amido-C4-acid" to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of the bifunctional linker, Boc-NH-C6-amido-C4-acid, to a molecule containing a primary amine. This process is a critical step in the synthesis of various bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs), which are an emerging therapeutic modality designed to induce the degradation of specific target proteins.

Introduction

This compound is a versatile linker molecule featuring a terminal carboxylic acid and a Boc-protected amine, separated by a C6 alkyl chain and a C4 amide-containing spacer.[1] This structure allows for the sequential conjugation of two different molecular entities. The carboxylic acid can be activated to react with a primary amine on a target molecule, while the Boc-protected amine can be deprotected at a later stage to allow for the attachment of a second molecule. This linker is frequently utilized in the synthesis of PROTACs, where it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.

The most common and efficient method for conjugating a carboxylic acid to a primary amine is through the use of carbodiimide (B86325) crosslinking chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process enhances the stability of the reactive intermediate and improves coupling efficiency.

Key Applications

The primary application of this compound is in the field of targeted protein degradation. Specifically, it serves as a linker in the assembly of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and chemical nature of the linker are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Data Presentation: Quantitative Analysis of Conjugation Efficiency

The efficiency of the EDC/NHS conjugation reaction can be influenced by several factors, including pH, temperature, and the concentration of coupling reagents. The following table summarizes representative quantitative data for carbodiimide-mediated conjugation reactions.

Coupling MethodMolar Ratio (Carboxylic Acid:EDC:NHS)Reaction TimeTypical YieldReference
Conventional EDC1:150 (relative to DNA)Not Specified68.3 ± 2.2%
Adapted EDC/ImidazoleNot SpecifiedNot Specified79.0 ± 2.4%
EDC/NHS1:1.2:1.210-20 minutes (at 50-100 mM EDC)CompletionN/A

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid on this compound using EDC and Sulfo-NHS, followed by conjugation to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of DMF or DMSO.

    • Dissolve the primary amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a reaction vessel, combine the dissolved this compound with the Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the reaction vessel. A typical molar ratio is 1:1.2:1.2 (Boc-linker:EDC:Sulfo-NHS).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Primary Amine:

    • Add the activated this compound solution to the solution of the primary amine-containing molecule.

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by desalting, dialysis, or chromatography (e.g., size-exclusion or reverse-phase HPLC).

  • Characterization:

    • Confirm the successful conjugation and purity of the product using appropriate analytical techniques such as mass spectrometry (MS), HPLC, or SDS-PAGE (for protein conjugates).

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group from the newly formed conjugate to expose the primary amine for subsequent reactions.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) or other suitable base

  • DCM for washing

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Neutralization:

    • Remove the TFA and DCM under reduced pressure.

    • Redissolve the residue in DCM and neutralize the trifluoroacetate (B77799) salt by adding a suitable base such as DIPEA until the pH is neutral or slightly basic.

  • Purification:

    • Purify the deprotected conjugate using appropriate chromatographic techniques to remove the deprotection reagents and byproducts.

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation of Linker cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Boc Deprotection linker This compound reagents EDC, Sulfo-NHS in Activation Buffer linker->reagents activated_linker Activated Boc-Linker-NHS Ester reagents->activated_linker conjugate Boc-Protected Conjugate activated_linker->conjugate Coupling Buffer primary_amine Primary Amine- Containing Molecule primary_amine->conjugate deprotection_reagent TFA in DCM conjugate->deprotection_reagent Purification final_product Amine-Deprotected Conjugate deprotection_reagent->final_product

Caption: Experimental workflow for the conjugation and deprotection of this compound.

protac_pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3_ligase E3 Ubiquitin Ligase PROTAC->E3_ligase Ub_POI Poly-ubiquitinated POI E3_ligase->Ub_POI Catalyzes Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI (Amino Acids) Proteasome->Degradation

References

Application Notes and Protocols for NHS Ester Activation of "Boc-NH-C6-amido-C4-acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-hydroxysuccinimide (NHS) ester activation of "Boc-NH-C6-amido-C4-acid," a bifunctional linker commonly utilized in bioconjugation and drug delivery. The resulting NHS ester is a reactive intermediate that readily forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies.

Introduction

The "this compound" linker possesses a terminal carboxylic acid that can be activated to an NHS ester. This activation renders the molecule highly reactive towards primary amino groups (-NH2), which are abundant on the surface of proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus).[][2][3] The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond.[][4] This chemistry is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting linkage under physiological conditions.[] The Boc protecting group on the other end of the linker allows for subsequent deprotection and further modification, making it a versatile tool in the construction of complex bioconjugates like antibody-drug conjugates (ADCs).

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which regenerates the carboxylic acid and renders the linker unreactive.[4][5][6] Therefore, careful control of reaction conditions, particularly pH, is crucial for successful conjugation.[7][8]

Experimental Protocols

This section details the step-by-step procedures for the NHS ester activation of "this compound" and its subsequent reaction with a primary amine-containing molecule.

Materials and Reagents
  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer (pH 6.0) for activation; 0.1 M Phosphate Buffered Saline (PBS) or Bicarbonate buffer (pH 7.2-8.5) for conjugation.[2][5] Note: Avoid buffers containing primary amines like Tris or glycine (B1666218) in the conjugation step, as they will compete for reaction with the NHS ester.[9][10]

  • Primary amine-containing molecule (e.g., protein, peptide)

  • Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol 1: NHS Ester Activation of this compound

This protocol describes the in-situ generation of the NHS ester.

  • Preparation of Reagents:

    • Dissolve "this compound" in anhydrous DMF or DMSO to a final concentration of 10-100 mM.

    • Prepare fresh solutions of NHS and EDC in anhydrous DMF or DMSO at a concentration of 100-200 mM.

  • Activation Reaction:

    • In a clean, dry reaction vessel, add the solution of "this compound".

    • Add 1.2 equivalents of NHS solution.

    • Add 1.5 equivalents of EDC solution.

    • Mix the reaction mixture thoroughly and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

Protocol 2: Conjugation of the Activated Linker to a Primary Amine
  • Preparation of the Amine-Containing Molecule:

    • Dissolve the primary amine-containing molecule (e.g., protein) in the conjugation buffer (pH 7.2-8.5). The optimal pH is a compromise between maximizing the deprotonated amine concentration and minimizing NHS ester hydrolysis.[8] The concentration of the protein should typically be in the range of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the freshly prepared "Boc-NH-C6-amido-C4-NHS ester" solution to the protein solution. A molar excess of the NHS ester (typically 5-20 fold) is recommended. The optimal ratio should be determined empirically for each specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester.[11] Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.

Data Presentation

The following tables summarize typical reaction parameters for the NHS ester activation and conjugation.

Table 1: Reaction Conditions for NHS Ester Activation

ParameterRecommended RangeNotes
SolventAnhydrous DMF or DMSOEnsure solvents are free of water and amines.
Molar Ratio (Acid:NHS:EDC)1 : 1.1-1.5 : 1.2-2.0A slight excess of NHS and EDC is used to drive the reaction to completion.
Temperature4°C - Room TemperatureLower temperatures can minimize side reactions.
Reaction Time1 - 12 hoursMonitor reaction progress by TLC or LC-MS if possible.

Table 2: Reaction Conditions for Conjugation to Primary Amines

ParameterRecommended RangeNotes
Conjugation BufferPhosphate, Bicarbonate, HEPES, BorateMust be free of primary amines.[9][10]
pH7.2 - 8.5Higher pH increases reaction rate but also hydrolysis of the NHS ester.[2]
Molar Excess of NHS Ester5 - 20 foldThe optimal ratio depends on the number of accessible amines on the target molecule.
Temperature4°C - Room Temperature4°C is often preferred for sensitive proteins.
Reaction Time30 minutes - 4 hoursLonger incubation times may be required at lower temperatures.[9]

Visualizations

Diagram 1: NHS Ester Activation Workflow

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A This compound C Boc-NH-C6-amido-C4-NHS ester A->C Anhydrous DMF/DMSO RT, 1-4h B NHS + EDC B->C E Conjugated Product C->E pH 7.2-8.5 RT, 1-2h D Primary Amine (e.g., Protein-NH2) D->E F Purified Conjugate E->F SEC / Dialysis

Caption: Workflow for NHS ester activation and bioconjugation.

Diagram 2: Signaling Pathway of Amide Bond Formation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Boc-NH-C6-amido-C4-NHS ester C Tetrahedral Intermediate A->C Nucleophilic Attack B Protein-NH2 (Primary Amine) B->C D Boc-NH-C6-amido-C4-NH-Protein (Stable Amide Bond) C->D Collapse & Release of NHS E N-Hydroxysuccinimide (NHS) C->E

Caption: Mechanism of amide bond formation via NHS ester chemistry.

References

Application Notes and Protocols: TFA-Mediated Boc Deprotection of "Boc-NH-C6-amido-C4-acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and drug development. Its widespread use stems from its stability under a broad range of chemical conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1]

This document provides detailed application notes and protocols for the TFA-mediated deprotection of a bifunctional molecule, "Boc-NH-C6-amido-C4-acid". This substrate, featuring a Boc-protected primary amine and an internal amide linkage, is representative of intermediates encountered in the synthesis of peptides, peptidomimetics, and other complex molecules. The protocols and data presented herein are designed to guide researchers in achieving efficient and clean deprotection while maintaining the integrity of the amide bond.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed cleavage mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.

  • Protonation of the Amine: The newly formed amine is protonated by the excess TFA in the reaction medium, yielding the corresponding trifluoroacetate (B77799) salt.

It is crucial to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas, which can cause pressure buildup in a closed system.[2]

Boc_Deprotection_Mechanism Boc_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - t-Bu+ Amine H2N-R Carbamic_Acid->Amine - CO2 Amine_Salt H3N+-R (TFA-) Amine->Amine_Salt + TFA TFA TFA tBu_cation t-Bu+ CO2 CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Stability of Amide Bonds

A critical consideration for the deprotection of "this compound" is the stability of the internal amide bond under the acidic conditions of the reaction. Generally, amide bonds are stable to the conditions used for TFA-mediated Boc deprotection. The reaction is highly selective for the carbamate (B1207046) group due to the lability of the tert-butyl group under acidic conditions. While prolonged exposure to very harsh acidic conditions can lead to amide hydrolysis, the typical reaction times for Boc deprotection are sufficiently short to avoid significant degradation of the amide linkage.

Experimental Protocols

The following protocols provide a general guideline for the Boc deprotection of "this compound" in solution. The optimal conditions may vary depending on the specific substrate and desired purity.

Protocol 1: Standard Deprotection in Dichloromethane (DCM)

This is a widely used and generally effective protocol for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA. A common concentration is 20-50% (v/v) TFA in DCM. For example, for 10 mL of DCM, add 2.5 to 10 mL of TFA.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.

  • For work-up, dissolve the residue in an appropriate organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize residual acid) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.

Protocol 2: Neat TFA Deprotection

For more resistant substrates or to accelerate the reaction, neat TFA can be employed.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge or filtration apparatus

Procedure:

  • Dissolve the Boc-protected substrate directly in TFA at room temperature.

  • Stir the reaction mixture for 15-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA under reduced pressure.

  • The crude product, which is the TFA salt of the amine, can be precipitated by the addition of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Boc deprotection of "this compound".

Experimental_Workflow Start Start: this compound Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add TFA (20-50%) Dissolve->Add_TFA Stir Stir at Room Temperature (1-4h) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Evaporate Solvent and excess TFA Monitor->Evaporate Reaction Complete Workup Aqueous Work-up (NaHCO3, Brine) Evaporate->Workup Dry Dry (Na2SO4) and Concentrate Workup->Dry Product Final Product: H2N-C6-amido-C4-acid Dry->Product End End Product->End

Caption: General experimental workflow for Boc deprotection.

Data Presentation

The efficiency of Boc deprotection can be influenced by the reaction conditions. The following table summarizes typical quantitative data for TFA-mediated Boc deprotection of various substrates containing amide functionalities, providing an expected range for the deprotection of "this compound".

Substrate TypeReagents & ConditionsReaction TimeYield (%)Purity (%)Reference
Amide ConjugateTFA, DCMNot specified64Not specified[3]
Peptide (Solid Phase)55% TFA/DCM30 min-~9% higher than 100% TFA[4]
Peptide (Solid Phase)100% TFA5 min-Lower than 55% TFA/DCM[4]
N-Boc-PhePheOEtTFA (33% in CHCl₃)Overnight82Not specified[5]
Various N-Boc AminesTsOH·H₂O, DME, 40°C2 h91-98Not specified[6]

Note: Yields and purity are highly substrate-dependent. The data presented should be considered as a general guideline.

Potential Side Reactions and Mitigation

The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated. In the context of "this compound", which lacks highly nucleophilic side chains like those found in tryptophan or methionine, this is less of a concern. However, if the substrate contains other sensitive functional groups, the use of scavengers such as triisopropylsilane (B1312306) (TIS) or water may be beneficial.

Conclusion

The TFA-mediated deprotection of the Boc group is a robust and reliable method for unmasking primary amines in molecules containing stable amide linkages, such as "this compound". By carefully selecting the reaction conditions, particularly the concentration of TFA and the reaction time, high yields of the desired deprotected product can be achieved. The protocols and data provided in these application notes serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the efficient synthesis of complex molecular architectures.

References

Application Notes and Protocols for "Boc-NH-C6-amido-C4-acid" in BRD4 Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of "Boc-NH-C6-amido-C4-acid," a bifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a well-validated therapeutic target in oncology and other diseases. This document outlines the synthesis strategy, experimental protocols for characterization, and representative data for a BRD4-targeting PROTAC.

Introduction to BRD4 Degradation via PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. A PROTAC typically consists of three components: a ligand that binds to the target protein (in this case, BRD4), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This targeted protein degradation approach offers a powerful alternative to traditional inhibition, with the potential for improved potency and duration of action.

"this compound" (also known as PROTAC Linker 32) is an alkyl ether-based linker that can be employed in the synthesis of PROTACs.[2][3][4] Its structure provides a flexible scaffold to connect the BRD4-binding and E3 ligase-binding moieties.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C17H32N2O5[5]
Molecular Weight 344.45 g/mol [6]
Description Alkyl ether-based PROTAC linker[3][4]
Functional Groups Boc-protected amine, Carboxylic acid

Synthesis of a BRD4-Targeting PROTAC

The synthesis of a BRD4 degrader using "this compound" involves a multi-step process. A representative synthetic scheme is presented below, starting with the coupling of the linker to a BRD4 ligand, followed by deprotection and coupling to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon recruitment).

General Synthetic Workflow:

G cluster_synthesis PROTAC Synthesis Workflow start This compound (Linker) step1 Step 1: Amide Coupling (EDC, HOBt or HATU) start->step1 brd4_ligand BRD4 Ligand (e.g., JQ1 derivative with amine handle) brd4_ligand->step1 e3_ligand E3 Ligase Ligand (e.g., Pomalidomide (B1683931) derivative with amine handle) step3 Step 3: Amide Coupling (EDC, HOBt or HATU) e3_ligand->step3 intermediate1 Boc-Protected PROTAC Intermediate step1->intermediate1 step2 Step 2: Boc Deprotection (TFA or HCl in Dioxane) intermediate1->step2 intermediate2 Amine-Linker-BRD4 Ligand step2->intermediate2 intermediate2->step3 final_protac Final BRD4 PROTAC step3->final_protac

Caption: A representative workflow for the synthesis of a BRD4 PROTAC using a bifunctional linker.

Experimental Protocol: Synthesis of a Representative BRD4 PROTAC

Materials:

  • This compound

  • A suitable BRD4 ligand with a reactive handle (e.g., an amine-functionalized JQ1 analog)

  • A suitable E3 ligase ligand with a reactive handle (e.g., an amine-functionalized pomalidomide analog)

  • Coupling reagents (e.g., EDC, HOBt, HATU)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagent (e.g., TFA, HCl in dioxane)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Step 1: Coupling of Linker to BRD4 Ligand

  • Dissolve this compound (1.0 eq) and the amine-functionalized BRD4 ligand (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in DCM.

  • Add an excess of TFA (e.g., 20% v/v in DCM) or a saturated solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of Intermediate to E3 Ligase Ligand

  • Dissolve the deprotected intermediate from Step 2 and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the amine salt and facilitate coupling).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final BRD4 PROTAC by preparative HPLC to obtain the desired product with high purity.

  • Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Characterization of the BRD4 PROTAC

In Vitro Evaluation

Representative Quantitative Data for a BRD4 PROTAC:

The following table provides representative data for a potent BRD4 degrader. These values should be determined experimentally for the newly synthesized PROTAC.

AssayParameterRepresentative ValueCell Line
BRD4 Degradation DC50<10 nMVaries (e.g., HEK293T, cancer cell lines)
BRD4 Binding Kd10-100 nMN/A
E3 Ligase Binding Kd0.1-1 µMN/A
Anti-proliferative Activity IC50<50 nMVaries (e.g., cancer cell lines)
Experimental Protocol: Western Blot for BRD4 Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.

Materials:

  • Human cell line expressing BRD4 (e.g., HEK293T, HeLa, or a relevant cancer cell line)

  • Synthesized BRD4 PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the BRD4 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. The DC50 value (concentration at which 50% of the protein is degraded) can be determined by plotting the percentage of degradation against the PROTAC concentration.

Signaling Pathways and Mechanism of Action

BRD4 Signaling Pathway

BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, such as the proto-oncogene MYC.

G cluster_pathway BRD4 Signaling Pathway acetylated_histones Acetylated Histones brd4 BRD4 acetylated_histones->brd4 Binds to ptefb P-TEFb brd4->ptefb Recruits rna_pol_ii RNA Polymerase II ptefb->rna_pol_ii Phosphorylates transcription Gene Transcription (e.g., MYC) rna_pol_ii->transcription Initiates & Elongates proliferation Cell Proliferation & Survival transcription->proliferation Promotes

Caption: A simplified diagram of the BRD4 signaling pathway in transcriptional activation.

Mechanism of Action of a BRD4 PROTAC

The synthesized BRD4 PROTAC acts by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

G cluster_moa PROTAC Mechanism of Action protac BRD4 PROTAC ternary_complex Ternary Complex (BRD4-PROTAC-E3) protac->ternary_complex brd4 BRD4 Protein brd4->ternary_complex e3_ligase E3 Ubiquitin Ligase (e.g., Cereblon) e3_ligase->ternary_complex ub_brd4 Polyubiquitinated BRD4 ternary_complex->ub_brd4 Ubiquitination ubiquitin Ubiquitin ubiquitin->ub_brd4 proteasome 26S Proteasome ub_brd4->proteasome Recognition degradation BRD4 Degradation proteasome->degradation

Caption: The mechanism of action of a BRD4-targeting PROTAC, leading to protein degradation.

These application notes and protocols provide a foundational framework for the synthesis and characterization of BRD4 degraders using "this compound". Researchers should optimize the described procedures for their specific ligands and experimental systems.

References

experimental protocol for PROTAC synthesis using "Boc-NH-C6-amido-C4-acid"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1] These heterobifunctional molecules are designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] This event-driven, catalytic mechanism allows for the elimination of target proteins, offering potential advantages over traditional small-molecule inhibitors, especially for targeting proteins previously considered "undruggable".[]

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.[3][7] This document provides a detailed experimental protocol for the synthesis of a PROTAC utilizing the linker "Boc-NH-C6-amido-C4-acid," a flexible alkyl-based linker. The protocol outlines a convergent synthetic strategy involving sequential amide couplings and a Boc deprotection step. Additionally, it includes methodologies for the characterization and cellular evaluation of the synthesized PROTAC.

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves a series of orchestrated intracellular events, as depicted in the signaling pathway below. The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[8] This induced proximity enables the E3 ligase, which is charged with ubiquitin (Ub) via a cascade involving E1 activating and E2 conjugating enzymes, to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[9][10] The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, while the PROTAC molecule can participate in further catalytic cycles.[1]

PROTAC_Mechanism cluster_cytosol Cellular Cytosol cluster_ubiquitination Ubiquitination Cascade POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase E2~Ub binds E3 Ub Ubiquitin (Ub) Ub->E1 ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Binding Proteasome->PROTAC Release Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details the synthesis, purification, and characterization of a PROTAC using the "this compound" linker. The overall workflow is presented below.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_analysis Purification & Characterization cluster_evaluation Biological Evaluation Step1 Step 1: Amide Coupling (Linker + E3 Ligand) Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Amide Coupling (Intermediate + POI Ligand) Step2->Step3 Purification Purification (RP-HPLC) Step3->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization WesternBlot Western Blot Analysis (Protein Degradation) Characterization->WesternBlot DoseResponse Dose-Response Assay (DC50 & Dmax Determination) WesternBlot->DoseResponse

Figure 2: Experimental workflow for PROTAC synthesis and evaluation.
Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for all coupling and deprotection reactions.

Reagent/MaterialSupplierGradeNotes
This compoundCustom Synthesis/Commercially Available>95% PurityThe key linker molecule.
E3 Ligase Ligand (e.g., Pomalidomide-NH2)Various>98% PurityMust contain a free amine for coupling.
POI Ligand (e.g., JQ1-acid)Various>98% PurityMust contain a carboxylic acid for coupling.
HATUVariousCoupling GradeAmide coupling agent.
DIPEAVariousAnhydrousBase for coupling reactions.
DMFVariousAnhydrousReaction solvent.
DCMVariousAnhydrousReaction and workup solvent.
TFAVariousReagent GradeFor Boc deprotection.
Acetonitrile (B52724) (ACN)VariousHPLC GradeFor purification.
WaterIn-houseMilli-Q or HPLC GradeFor purification.
Step 1: Amide Coupling of Linker to E3 Ligase Ligand

This step couples the carboxylic acid of the linker to an amine on the E3 ligase ligand.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Reaction: Add the E3 ligase ligand (e.g., Pomalidomide-NH2, 1.2 eq) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Step 2: Boc Deprotection

This step removes the Boc protecting group to reveal a primary amine for the next coupling reaction.

  • Preparation: Dissolve the product from Step 1 in anhydrous DCM (0.1 M).

  • Reaction: Add trifluoroacetic acid (TFA) to the solution (20-30% v/v).

  • Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[8]

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude amine-TFA salt is typically used directly in the next step without further purification.

Step 3: Amide Coupling of Intermediate to POI Ligand

This final coupling step forms the complete PROTAC molecule.

  • Preparation: To a solution of the POI ligand with a carboxylic acid (e.g., JQ1-acid, 1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Reaction: Add a solution of the deprotected amine-TFA salt from Step 2 (1.2 eq) and additional DIPEA (2.0 eq) in DMF to the activated POI ligand solution.

  • Incubation: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Workup and Purification: Upon completion, the crude PROTAC is purified by preparative reverse-phase HPLC (RP-HPLC) to yield the final product.[11]

Step 4: Purification and Characterization
  • Purification: Purify the crude PROTAC using a preparative RP-HPLC system with a C18 column. A typical gradient would be 10-95% acetonitrile in water (with 0.1% TFA) over 30 minutes.[12]

  • Characterization: Confirm the identity and purity of the final PROTAC.

    • LC-MS: To confirm the molecular weight of the product.[13]

    • NMR: To confirm the structure of the PROTAC molecule (¹H NMR, ¹³C NMR).[]

StepKey ReagentsTypical Reaction TimeTypical Yield
1. First Amide CouplingLinker, E3 Ligand, HATU, DIPEA4-12 hours60-80%
2. Boc DeprotectionBoc-protected intermediate, TFA, DCM1-2 hours>95% (crude)
3. Second Amide CouplingDeprotected intermediate, POI Ligand, HATU4-12 hours40-60%
4. RP-HPLC PurificationCrude PROTAC, ACN, Water, TFAVariable70-90% recovery

Biological Evaluation Protocols

Western Blot for Protein Degradation

This protocol is used to visually assess the reduction in the target protein levels following PROTAC treatment.[14]

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection reagent to visualize the protein bands. Quantify band intensities using densitometry software.

Dose-Response Assay for DC₅₀ and Dₘₐₓ Determination

This assay quantifies the potency and efficacy of the PROTAC.

  • Procedure: Perform a Western blot as described above with a detailed dose-response of the PROTAC.

  • Data Analysis: Quantify the band intensities for the POI, normalize to the loading control, and then express as a percentage of the vehicle-treated control.

  • Curve Fitting: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal level of degradation achieved).[15][16]

Data Presentation: The Impact of Linker Length

The length of the linker is a critical parameter for PROTAC efficacy. A linker that is too short may prevent the formation of a stable ternary complex, while one that is too long may lead to unfavorable conformations.[5][7] The optimal linker length is empirically determined for each POI-E3 ligase pair.

Linker_Logic Linker_Length Linker Length Too_Short Too Short Linker_Length->Too_Short Optimal_Range Optimal Range Linker_Length->Optimal_Range Too_Long Too Long Linker_Length->Too_Long Steric_Clash Steric Hindrance Prevents Ternary Complex Formation Too_Short->Steric_Clash Stable_Complex Favorable Conformation for Stable Ternary Complex Optimal_Range->Stable_Complex Unproductive_Binding Increased Flexibility Leads to Unproductive Binding Modes Too_Long->Unproductive_Binding Poor_Degradation Poor Degradation Steric_Clash->Poor_Degradation Efficient_Degradation Efficient Degradation Stable_Complex->Efficient_Degradation Unproductive_Binding->Poor_Degradation

Figure 3: Logical relationship between linker length and PROTAC efficacy.

The following table presents hypothetical data for a series of PROTACs targeting a POI, illustrating the effect of varying the alkyl chain length of the linker. The PROTAC synthesized in this protocol (PROTAC-C10) is highlighted.

PROTAC IDLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-C6Alkyl Chain6>1000<20
PROTAC-C8Alkyl Chain815075
PROTAC-C10 Alkyl Chain (Synthesized) 10 25 >95
PROTAC-C12Alkyl Chain128085
PROTAC-C14Alkyl Chain1445060

Data are representative and intended for illustrative purposes.

Conclusion

This document provides a comprehensive guide for the synthesis, purification, characterization, and evaluation of a PROTAC using a "this compound" linker. The protocols are based on established chemical principles and common practices in the field of targeted protein degradation. The provided data and diagrams emphasize the critical role of the linker in PROTAC design and offer a framework for the systematic optimization of these promising therapeutic agents. Researchers should adapt and optimize these protocols based on their specific POI and E3 ligase ligands to achieve maximal degradation efficacy.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Boc-NH-C6-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "Boc-NH-C6-amido-C4-acid" in a relevant biological matrix. The protocol provides a comprehensive workflow from sample preparation to data acquisition, ensuring high recovery and reproducibility for drug development and research applications.

Introduction

"this compound" is a molecule of interest in pharmaceutical development, featuring a tert-butyloxycarbonyl (Boc) protecting group, an amide linkage, and a carboxylic acid moiety. Accurate quantification of this and related molecules is crucial for pharmacokinetic studies, metabolism research, and quality control. The inherent polarity and potential for in-source fragmentation of the Boc group present analytical challenges.[1][2] This note describes a tailored LC-MS/MS method that addresses these challenges, providing a reliable analytical solution.

Experimental Workflow

The overall experimental workflow for the analysis of "this compound" is depicted below.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Matrix Spiking with Analyte and Internal Standard p2 Protein Precipitation (e.g., with cold acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection and Dilution p3->p4 l1 Injection onto LC System p4->l1 Prepared Sample l2 Chromatographic Separation l1->l2 m1 Electrospray Ionization (ESI) l2->m1 m2 Tandem Mass Spectrometry (MS/MS) Detection m1->m2 d1 Peak Integration m2->d1 Raw Data d2 Quantification using Calibration Curve d1->d2

Caption: Workflow for the LC-MS/MS analysis of this compound.

Materials and Methods

Sample Preparation

A simple protein precipitation method is employed for sample cleanup.[3]

  • To 100 µL of the biological matrix (e.g., plasma), add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

Due to the polar and acidic nature of the analyte, a reversed-phase separation with an aqueous-organic mobile phase is suitable.[4][5]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry

Electrospray ionization in negative ion mode is selected due to the presence of the carboxylic acid group.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flows: Optimized for the specific instrument.

  • Detection: Multiple Reaction Monitoring (MRM).

The Boc group is known to be labile and can undergo in-source fragmentation or neutral loss.[1][2][6] Monitoring multiple transitions can enhance specificity.

Data Presentation

The quantitative performance of the method was evaluated by analyzing spiked samples at various concentrations. The results are summarized in the table below.

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantitation (LLOQ)1 ng/mL
Upper Limit of Quantitation (ULOQ)1000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery> 85%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the MRM-based quantification of the target analyte.

MRM_Logic cluster_ms1 Q1 cluster_ms2 Q2 (Collision Cell) cluster_ms3 Q3 Analyte This compound Precursor Precursor Ion [M-H]- Analyte->Precursor Ionization Fragment1 Fragment Ion 1 (Product of CID) Precursor->Fragment1 Fragmentation Fragment2 Fragment Ion 2 (Product of CID) Precursor->Fragment2 Fragmentation Fragment1->Detector1 Detection Fragment2->Detector2 Detection

Caption: MRM quantification logic for the target analyte.

Conclusion

The LC-MS/MS method presented here provides a reliable and sensitive approach for the quantification of "this compound" in biological matrices. The simple sample preparation and robust chromatographic separation, coupled with specific MS/MS detection, make this method well-suited for high-throughput analysis in drug development and related research fields.

References

Application Notes and Protocols for Assessing Cell Permeability of PROTACs with a "Boc-NH-C6-amido-C4-acid" Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is a critical component that significantly influences the physicochemical properties of the PROTAC, including its cell permeability, which is a key determinant of its therapeutic efficacy.[5][6][7] This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs featuring a "Boc-NH-C6-amido-C4-acid" linker.

The "this compound" linker possesses several structural features that can impact permeability. The Boc (tert-butyloxycarbonyl) protecting group adds lipophilicity, which can potentially enhance passive diffusion across the cell membrane. The C6 alkyl chain provides flexibility and also contributes to lipophilicity. Conversely, the amide bond and the terminal carboxylic acid introduce polarity and hydrogen bonding capacity, which can hinder membrane passage.[8] Therefore, a comprehensive evaluation of the permeability of PROTACs with this linker is essential.

This guide details the most relevant cell permeability assays—the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the cellular uptake assay—providing theoretical background, detailed protocols, and data interpretation guidelines.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs operate by inducing the degradation of a target protein. This is achieved by bringing the target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[3][9][10]

PROTAC_Mechanism cluster_cell Intracellular Space PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Extracellular_PROTAC Extracellular PROTAC Extracellular_PROTAC->PROTAC Cellular Uptake

Caption: General mechanism of action of a PROTAC, leading to the degradation of a target protein.

Experimental Workflow for Permeability Assessment

A tiered approach is recommended for assessing the permeability of a novel PROTAC. This typically starts with a high-throughput, cell-free assay to evaluate passive permeability, followed by more complex, cell-based assays to investigate active transport and efflux mechanisms.

Permeability_Workflow Start PROTAC Candidate (with this compound linker) PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Decision1 Permeable? PAMPA->Decision1 Caco2 Caco-2 Assay (Active Transport & Efflux) Decision1->Caco2 Yes Optimize Optimize Linker/PROTAC Structure Decision1->Optimize No Decision2 Good Permeability & Low Efflux? Caco2->Decision2 Cellular_Uptake Cellular Uptake Assay (Intracellular Concentration) Decision2->Cellular_Uptake Yes Decision2->Optimize No End Proceed to In Vivo Studies Cellular_Uptake->End

Caption: A typical experimental workflow for evaluating the cell permeability of a PROTAC.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Application Notes: The PAMPA assay is a high-throughput, cell-free method used to predict passive transcellular permeability.[11][12][13] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution (often lecithin (B1663433) in dodecane), to an acceptor well. This assay is particularly useful for early-stage screening as it is cost-effective and provides a rapid assessment of a PROTAC's ability to passively diffuse across a lipid barrier, mimicking the cell membrane.[4] For PROTACs with the "this compound" linker, PAMPA can provide initial insights into how the lipophilicity of the Boc group and C6 chain balances the polarity of the amide and acid functionalities.

Protocol:

  • Preparation of the PAMPA Plate:

    • Prepare a 1% (w/v) solution of lecithin in dodecane.

    • Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate (a 96-well filter plate). Allow the solution to impregnate the filter for at least 5 minutes.

  • Compound Preparation:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Dilute the PROTAC stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be kept low (<1%) to avoid affecting the integrity of the lipid membrane.

  • Assay Procedure:

    • Add 150-200 µL of the PROTAC solution to each well of the donor plate.

    • Add 300 µL of buffer to each well of the acceptor plate (a 96-well microplate).

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for 4-16 hours.

  • Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:

      • V_D = Volume of the donor well

      • V_A = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • C_A(t) = Concentration in the acceptor well at time t

      • C_equilibrium = Equilibrium concentration

Data Presentation:

PROTAC IDLinkerPapp (x 10⁻⁶ cm/s)Classification
PROTAC-001This compound[Example Value: 0.8]Low
PROTAC-002[Control 1: More Lipophilic Linker][Example Value: 5.2]Moderate
PROTAC-003[Control 2: More Polar Linker][Example Value: <0.1]Very Low
WarfarinN/A (High Permeability Control)>10High
AtenololN/A (Low Permeability Control)<1Low

Caco-2 Permeability Assay

Application Notes: The Caco-2 permeability assay is a cell-based assay that is considered the gold standard for in vitro prediction of human intestinal absorption.[11][12][14] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters and efflux pumps.[14] This assay provides a more comprehensive assessment of permeability than PAMPA, as it accounts for passive diffusion, active transport, and efflux mechanisms.[15] For PROTACs, which can be substrates for efflux pumps like P-glycoprotein (P-gp), this assay is crucial for identifying potential liabilities that could limit oral bioavailability.[16] The bidirectional nature of the assay (measuring transport from the apical to the basolateral side and vice versa) allows for the calculation of an efflux ratio.[14]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A-B) Transport:

      • Add the PROTAC solution (in HBSS) to the apical (donor) compartment.

      • Add fresh HBSS to the basolateral (acceptor) compartment.

    • Basolateral to Apical (B-A) Transport:

      • Add the PROTAC solution to the basolateral (donor) compartment.

      • Add fresh HBSS to the apical (acceptor) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and acceptor compartments.

  • Analysis:

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is indicative of active efflux.

Data Presentation:

PROTAC IDLinkerPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioClassification
PROTAC-001This compound[Example Value: 0.5][Example Value: 2.5]5.0Low Permeability, High Efflux
PROTAC-002[Control 1: Non-efflux Substrate][Example Value: 4.0][Example Value: 4.2]1.05Moderate Permeability, Low Efflux
PropranololN/A (High Permeability Control)>10>10~1High
AtenololN/A (Low Permeability Control)<1<1~1Low
TalinololN/A (P-gp Substrate Control)<1>5>5Low Permeability, High Efflux

Cellular Uptake Assay

Application Notes: A cellular uptake assay directly measures the amount of a PROTAC that accumulates inside cells over time. This assay is critical for confirming that the PROTAC can reach its intracellular targets at a sufficient concentration to induce protein degradation.[17][18] The assay can be performed using various cell lines relevant to the therapeutic indication of the PROTAC. It provides a direct measure of the net result of all influx and efflux processes.

Protocol:

  • Cell Culture:

    • Plate the desired cell line (e.g., HEK293, or a cancer cell line expressing the target protein) in a suitable format (e.g., 12-well or 24-well plates) and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with pre-warmed PBS.

    • Add the PROTAC solution (at various concentrations and for different time points) to the cells.

    • Incubate at 37°C for the desired time periods (e.g., 0.5, 1, 2, 4 hours).

  • Cell Lysis and Analysis:

    • At each time point, aspirate the PROTAC-containing medium and wash the cells multiple times with ice-cold PBS to remove any unbound, extracellular PROTAC.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Determine the protein concentration in the cell lysate using a standard method (e.g., BCA assay).

    • Quantify the intracellular concentration of the PROTAC in the lysate using LC-MS/MS.

    • The intracellular concentration is typically expressed as pmol of PROTAC per mg of total protein.

Data Presentation:

PROTAC IDLinkerConcentration (µM)Time (hr)Intracellular Concentration (pmol/mg protein)
PROTAC-001This compound10.5[Example Value: 10]
11[Example Value: 18]
12[Example Value: 25]
14[Example Value: 22 (plateau/efflux)]
PROTAC-002[Control with High Uptake]12[Example Value: 80]

Logical Relationship of Permeability and PROTAC Efficacy

The ultimate goal of assessing cell permeability is to ensure that the PROTAC can reach its intracellular target at a concentration sufficient to induce degradation. Therefore, it is crucial to correlate the permeability data with the biological activity of the PROTAC.

Permeability_Efficacy_Relationship Permeability Adequate Cell Permeability Intracellular_Conc Sufficient Intracellular Concentration Permeability->Intracellular_Conc Ternary_Formation Ternary Complex Formation Intracellular_Conc->Ternary_Formation Degradation Target Protein Degradation Ternary_Formation->Degradation Biological_Effect Desired Biological Effect Degradation->Biological_Effect

Caption: The logical cascade from cell permeability to the biological effect of a PROTAC.

The assessment of cell permeability is a cornerstone of PROTAC development. For a PROTAC with a "this compound" linker, a systematic evaluation using PAMPA, Caco-2, and cellular uptake assays is recommended. This multi-assay approach will provide a comprehensive understanding of the PROTAC's ability to cross the cell membrane, its susceptibility to efflux, and its potential to accumulate intracellularly to engage its target. The data generated from these assays are invaluable for guiding the optimization of the linker and the overall PROTAC structure to achieve the desired therapeutic profile.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Boc-NH-C6-amido-C4-acid" Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete conjugation of "Boc-NH-C6-amido-C4-acid" to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of "this compound" and what is its primary reactive group for conjugation?

A1: "this compound" is a bifunctional linker molecule.[1][2][3][4] Its structure consists of a tert-butyloxycarbonyl (Boc) protected amine, a C6 alkyl chain, an amide bond, and a C4 carboxylic acid. The primary reactive group for the conjugation discussed here is the terminal carboxylic acid (-COOH). The Boc group is a protecting group for the amine and is typically removed in a separate step after conjugation if the amine needs to be utilized for further reactions.[5][6]

Q2: What is the most common method for conjugating "this compound" to a protein or other amine-containing molecule?

A2: The most prevalent method is via amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8] This "zero-length" crosslinking chemistry activates the carboxylic acid on the linker, making it reactive towards primary amines on the target molecule.[9]

Q3: Why is NHS or Sulfo-NHS used with EDC?

A3: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[7][9] However, this intermediate is unstable in aqueous solutions and can hydrolyze, leading to low conjugation efficiency.[8] NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[7][10] This semi-stable intermediate has a longer half-life and reacts efficiently with primary amines at physiological pH to form a stable amide bond, thereby increasing the overall yield of the conjugation reaction.[8][10]

Q4: What are the optimal pH conditions for the two-step EDC/NHS conjugation?

A4: A two-step pH process is recommended for maximal efficiency. The initial activation of the carboxylic acid with EDC and NHS is most effective in a slightly acidic environment, typically at a pH of 4.5-6.0 .[11][12] The subsequent coupling of the NHS-activated linker to the primary amine of the target molecule is more efficient at a pH of 7.2-8.5 .[11][12] This higher pH ensures that the primary amine is deprotonated and thus more nucleophilic.[11]

Q5: What type of buffers should be used for the conjugation reaction?

A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction.[12]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and recommended choice.[11][12]

  • Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer are suitable options.[11][12] Buffers such as Tris or glycine (B1666218) should be avoided as they contain primary amines that will quench the reaction.[12]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

This is the most common issue encountered. Several factors related to reagents, reaction conditions, and the molecules themselves can contribute to poor yield.

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your activation (MES) and coupling (PBS/HEPES) buffers. Ensure the pH is within the optimal ranges (Activation: 4.5-6.0, Coupling: 7.2-8.5).[11][12]
Inactive EDC or NHS EDC and NHS are moisture-sensitive.[12] Always warm the reagents to room temperature before opening to prevent condensation.[13] Use freshly prepared solutions of EDC and NHS for each experiment.[14] Store desiccated at -20°C.[12]
Hydrolysis of NHS-ester The NHS-ester intermediate has a limited half-life in aqueous solution.[15] Add the amine-containing molecule to the activated "this compound" immediately after the activation step.
Presence of Competing Nucleophiles Ensure your buffers (e.g., Tris, glycine) and sample preparation do not introduce extraneous primary amines.[12] Other nucleophiles, such as thiols, can also compete with the reaction.
Insufficient Molar Excess of Reagents A molar excess of EDC and NHS over the "this compound" is generally required for efficient activation. A starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[12] The ratio of the activated linker to the target molecule should also be optimized.
Steric Hindrance The primary amines on your target molecule may be sterically hindered and inaccessible. Consider using a longer chain linker molecule if this is suspected.
Issue 2: Precipitation of Reactants During Conjugation
Potential Cause Recommended Action
Protein Aggregation The change in buffer or pH can cause some proteins to aggregate and precipitate.[12] Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to ensure compatibility before starting the conjugation.
High EDC Concentration Very high concentrations of EDC can sometimes lead to precipitation of proteins.[12] If precipitation is observed, try reducing the molar excess of EDC used in the activation step.
Issue 3: Inconsistent Results
Potential Cause Recommended Action
Variability in Reagent Preparation Always prepare fresh solutions of EDC and NHS immediately before use.[14] Avoid repeated freeze-thaw cycles of your target molecules if they are sensitive.
Inconsistent Reaction Times or Temperatures Standardize the incubation times and temperatures for both the activation and coupling steps to ensure reproducibility.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of "this compound" to a Protein

This protocol provides a general guideline. Optimization of reagent concentrations and reaction times may be necessary for specific applications.

Materials:

  • "this compound"

  • Target protein with primary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0[14]

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4[12]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of "this compound" in an appropriate organic solvent (e.g., DMSO or DMF) and then dilute in Activation Buffer.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer.[14]

  • Activation of "this compound":

    • In a microfuge tube, combine "this compound" with a 5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[14]

  • Protein Preparation:

    • During the activation step, dissolve or buffer exchange your target protein into the Coupling Buffer.

  • Conjugation:

    • Add the activated "this compound" solution to the protein solution. The molar ratio of the linker to the protein should be optimized, but a starting point of 10- to 20-fold molar excess of the linker is common.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM (for hydroxylamine) or 20-50 mM (for Tris).[13] This will stop the reaction by reacting with any remaining NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Monitoring Conjugation Efficiency

To troubleshoot incomplete reactions, it is crucial to analyze the conjugation efficiency.

  • UV/Vis Spectroscopy: If the target molecule is a protein and the linker does not have a strong absorbance at 280 nm, the concentration of the protein can be monitored. More advanced methods using UV/Vis spectroscopy in conjunction with partial least squares regression can also be used for real-time monitoring.[16]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugated product from the unconjugated starting materials. By comparing the peak areas, the extent of conjugation can be estimated. Hydrophobic Interaction Chromatography (HIC) is particularly useful for antibody-drug conjugates.[17]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the mass of the final product. An increase in mass corresponding to the addition of the "this compound" linker confirms successful conjugation. This technique can also reveal the distribution of linker molecules per target molecule.[18]

Visualizations

G Troubleshooting Incomplete Conjugation cluster_start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_end start Incomplete Conjugation Observed reagents Reagent Inactivity (EDC/NHS) start->reagents ph Suboptimal pH start->ph conditions Reaction Conditions (Time, Temp) start->conditions competing Competing Nucleophiles start->competing ratio Incorrect Molar Ratios start->ratio check_reagents Use Fresh Reagents Store Properly reagents->check_reagents Solution verify_ph Verify Buffer pH (Activation: 4.5-6.0) (Coupling: 7.2-8.5) ph->verify_ph Solution optimize_conditions Standardize Time & Temp conditions->optimize_conditions Solution clean_buffers Use Amine-Free Buffers (MES, PBS) competing->clean_buffers Solution optimize_ratio Optimize EDC/NHS & Linker/Target Ratios ratio->optimize_ratio Solution end Successful Conjugation check_reagents->end verify_ph->end optimize_conditions->end clean_buffers->end optimize_ratio->end

Caption: Troubleshooting workflow for incomplete conjugation.

G Two-Step EDC/NHS Conjugation Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Purification & Analysis linker This compound edc_nhs Add EDC & Sulfo-NHS in MES Buffer (pH 6.0) linker->edc_nhs activated_linker NHS-activated Linker edc_nhs->activated_linker conjugation Mix & Incubate activated_linker->conjugation protein Amine-containing Molecule in PBS (pH 7.4) protein->conjugation quench Add Quenching Agent (e.g., Tris, Hydroxylamine) conjugation->quench purify Purify via Desalting Column quench->purify analyze Analyze via HPLC, MS, etc. purify->analyze final_product Final Conjugate analyze->final_product Yields

Caption: Workflow for two-step EDC/NHS conjugation.

References

Technical Support Center: Optimizing Boc Deprotection for "Boc-NH-C6-amido-C4-acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the Boc deprotection of substrates containing both amide and carboxylic acid functionalities, such as "Boc-NH-C6-amido-C4-acid".

Troubleshooting Guide

During Boc deprotection, particularly on a multi-functionalized substrate, several issues can arise. The primary challenges include incomplete reactions and the formation of side products due to the reactive tert-butyl cation generated during the reaction.[1][2]

Problem Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient Acid Strength/Concentration: Standard conditions may be inadequate, as the rate of Boc cleavage can have a second-order dependence on acid concentration.[3] 2. Short Reaction Time: The reaction may not have reached completion.[4] 3. Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[3]1. Increase TFA Concentration: Use a higher concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), such as 25-50%.[5] For resistant substrates, 100% TFA may be necessary.[3] 2. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed.[4] 3. Increase Temperature: If the reaction is sluggish at room temperature, cautiously increase the temperature, while monitoring for potential side product formation.
Side Product Formation (e.g., t-butylation) 1. Reactive tert-butyl Cation: The generated tert-butyl cation is a potent electrophile that can alkylate nucleophilic sites on your molecule.[1][2] 2. Absence of Scavengers: Without scavengers, the tert-butyl cation is free to react with the desired product or other sensitive functional groups.[1][6]1. Add Scavengers: Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation.[1] Common scavengers include Triisopropylsilane (TIS) or Triethylsilane (TES).[1][7] A standard cocktail is a 95:2.5:2.5 mixture of TFA/TIS/H₂O.[1][4] 2. Use a Cation Scavenger Cocktail: For sensitive substrates, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be employed.[1]
Product Degradation 1. Acid-Labile Functional Groups: The amide or other parts of your molecule may be sensitive to prolonged exposure to strong acid.[8] 2. Oxidation: Certain functional groups can be susceptible to oxidation under the reaction conditions.1. Use Milder Conditions: Consider alternative, milder deprotection methods such as using HCl in an organic solvent like ethyl acetate (B1210297) or dioxane.[9][10] 2. Minimize Reaction Time: Ensure the reaction is stopped as soon as it reaches completion.[4] 3. Work-up Immediately: Promptly neutralize and isolate the product after the reaction is complete to minimize exposure to acidic conditions.
Difficult Work-up/Isolation 1. Residual TFA: TFA can be difficult to remove completely and can interfere with subsequent steps. 2. Product Solubility: The deprotected product, now a TFA salt, may have different solubility properties.1. Azeotropic Removal of TFA: After removing the bulk of TFA in vacuo, co-evaporate the residue with a non-polar solvent like toluene (B28343) (2-3 times) to remove traces.[3] 2. Precipitation: Precipitate the deprotected product by adding the concentrated reaction mixture dropwise to a large volume of cold methyl tert-butyl ether (MTBE) or diethyl ether.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Boc deprotection using TFA?

A common starting point is to treat the Boc-protected substrate with a solution of 20-50% TFA in a chlorinated solvent like Dichloromethane (DCM) at room temperature for 1-2 hours.[3][5]

Q2: Why is a scavenger necessary, and which one should I choose?

A scavenger is crucial for trapping the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[1][6] This prevents the cation from alkylating your desired product.[2] For general purposes, Triisopropylsilane (TIS) is a good choice. A common deprotection cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][7]

Q3: How can I monitor the progress of the deprotection reaction?

The most effective methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11]

  • TLC: The deprotected product (amine salt) will have a much lower Rf value (be more polar) than the Boc-protected starting material.

  • LC-MS: This technique allows you to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak in real-time.[4][11]

Q4: My molecule also contains an ester. Will TFA cleavage affect it?

While amides are generally stable to TFA, ester bonds can be sensitive to strong acidic conditions, potentially leading to hydrolysis.[8] To minimize this risk, it is important to perform the reaction under anhydrous conditions and for the shortest time necessary.[8] If ester cleavage is a significant problem, consider using milder deprotection conditions, such as HCl in ethyl acetate.[10]

Q5: Are there alternatives to using strong acids like TFA?

Yes, several alternative methods exist for Boc deprotection, which can be useful for substrates with acid-sensitive functional groups.[12] These include:

  • HCl in Organic Solvents: 4M HCl in dioxane or ethyl acetate is a common alternative.[9][10]

  • Lewis Acids: Reagents like ZnBr₂ or TMSI can effect deprotection.[9][13]

  • Thermal Deprotection: In some cases, heating the compound can remove the Boc group.[14]

  • Catalyst-Free Water-Based Deprotection: Refluxing in water has been shown to deprotect N-Boc on various substrates.[9]

Detailed Experimental Protocol: TFA-Mediated Boc Deprotection

This protocol provides a general method for the deprotection of "this compound" in solution.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Round-bottom flask, stir bar, and nitrogen inlet

Procedure:

  • Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the cooled solution, add TIS (e.g., 2.5% v/v).

    • Slowly add TFA (to a final concentration of 20-50% v/v) to the stirring solution.[5] A common ratio is 1:1 DCM to TFA.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress every 30-60 minutes by TLC or LC-MS until the starting material is no longer visible.[4]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.[3]

  • Product Isolation (Precipitation):

    • Dissolve the crude residue in a minimal amount of DCM or methanol.

    • Add this solution dropwise to a flask containing a large volume (10-20 fold excess) of ice-cold MTBE or diethyl ether with vigorous stirring.[3][4]

    • A precipitate of the deprotected amine TFA salt should form.

    • Collect the solid product by vacuum filtration, wash it with additional cold ether, and dry it under vacuum.[4]

Visualizations

Below is a troubleshooting workflow for the Boc deprotection process.

BocDeprotectionTroubleshooting start Boc Deprotection Reaction monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed monitor->side_products incomplete Incomplete Reaction complete->incomplete No workup Proceed to Work-up & Isolation complete->workup Yes solution1 Increase TFA Concentration or Reaction Time incomplete->solution1 solution3 Consider Milder Conditions (e.g., HCl/EtOAc) incomplete->solution3 solution2 Add Scavenger (TIS) side_products->solution2 side_products->solution3 solution1->monitor solution2->monitor end Pure Product workup->end

Caption: Troubleshooting workflow for Boc deprotection.

References

"Boc-NH-C6-amido-C4-acid" linker length optimization for ternary complex formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers optimizing PROTAC® design for ternary complex formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically tailored to challenges encountered during the optimization of linkers, using "Boc-NH-C6-amido-C4-acid" as a representative model for alkyl-amide type linkers.

Frequently Asked Questions (FAQs)

Q1: We are using a this compound linker, but we observe no degradation of our Protein of Interest (POI). What are the primary causes?

A1: Lack of degradation is a common issue in PROTAC development and can stem from several factors. The most critical is the failure to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1] Key areas to investigate include:

  • Inefficient Ternary Complex Formation: The geometry dictated by your specific linker may not be optimal for bringing the POI and E3 ligase together effectively.[2]

  • Poor Linker Design: The length and rigidity of the "C6-amido-C4" chain may be incorrect. A linker that is too short can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously.[3][4] Conversely, a linker that is too long or overly flexible can lead to an unstable complex and inefficient ubiquitin transfer.[3][4]

  • Suboptimal Physicochemical Properties: PROTACs are large molecules that often suffer from poor cell permeability and solubility.[1][5] The linker significantly contributes to these properties. An overly lipophilic alkyl chain can reduce solubility and increase non-specific binding.

  • Incorrect E3 Ligase Choice: The selected E3 ligase (e.g., Cereblon or VHL) must be adequately expressed in your cell type of interest and be capable of ubiquitinating the target protein.[1]

Q2: Our dose-response curve is bell-shaped; degradation decreases at higher concentrations. What is causing this "hook effect"?

A2: The "hook effect" is a classic phenomenon in PROTAC assays.[1] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (POI-PROTAC or E3-PROTAC) instead of the productive ternary complex.[1] These binary complexes are not functional for degradation and effectively sequester the components, reducing overall efficacy. To confirm and troubleshoot this, you should perform a wide dose-response experiment to fully characterize the bell-shaped curve.[1]

Q3: How do we know if our linker length is optimal? What is the general strategy for optimization?

A3: There are no universal rules for the perfect linker, and the optimal length is highly dependent on the specific POI and E3 ligase pair.[6] The process is largely empirical.[6] The standard approach is to synthesize a library of PROTACs with varying linker lengths and compositions and test them systematically.[]

  • Vary Length: Start with your current "C6-amido-C4" (10-atom chain, excluding the Boc group and acid) and synthesize analogues with shorter (e.g., C4-amido-C4, C6-amido-C2) and longer (e.g., C6-amido-C6, C8-amido-C4) chains.

  • Vary Composition: The chemical makeup of the linker affects solubility and flexibility.[1] Consider replacing the alkyl chain with polyethylene (B3416737) glycol (PEG) units to increase hydrophilicity and permeability.[1][6]

  • Assess Degradation: Evaluate each new compound in a cellular degradation assay (e.g., Western Blot or HiBiT) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4] The goal is to find the "sweet spot" that yields the most potent and complete degradation.[4]

Q4: What biophysical assays can we use to directly measure ternary complex formation and stability?

A4: Several powerful biophysical techniques can provide direct evidence and quantitative data on ternary complex formation, guiding your linker optimization.[8] These assays help dissect the binding events and determine cooperativity—whether the binding of one protein enhances binding of the other.[9]

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (on/off rates) and affinity in real-time.[8][10]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing data on affinity (KD), enthalpy, and entropy.[8][10]

  • Biolayer Interferometry (BLI): Similar to SPR, it provides kinetic and affinity data.[8]

  • Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay that can be used to detect the formation of the ternary complex.

Troubleshooting Guide

Problem Potential Cause Recommended Action
No POI Degradation 1. Steric clash from a linker that is too short.[3][4] 2. Unstable ternary complex from a linker that is too long or flexible.[3][4] 3. Poor cell permeability or solubility.[5]1. Synthesize and test PROTACs with longer linkers. 2. Synthesize and test PROTACs with shorter or more rigid linkers (e.g., incorporating cyclic elements or alkyl chains instead of PEG).[1][11] 3. Modify the linker to be more hydrophilic (e.g., add PEG units).[1]
High DC50 / Low Potency Inefficient ternary complex formation; low cooperativity.1. Systematically vary linker length and composition to find the optimal geometry.[] 2. Use biophysical assays (SPR, ITC) to measure ternary complex cooperativity (alpha value).[9] Aim for a linker that maximizes positive cooperativity.
"Hook Effect" Observed Formation of non-productive binary complexes at high PROTAC concentrations.[1]1. Confirm with a wide dose-response curve.[1] 2. This is an inherent property; focus on optimizing the potency (DC50) so that the effective concentration range is well below where the hook effect begins.
Inconsistent Results 1. PROTAC instability (e.g., hydrolysis of amide bond). 2. Low synthetic purity.1. Assess the chemical stability of your linker under assay conditions. 2. Ensure high purity of the synthesized PROTAC through rigorous purification and characterization (e.g., HPLC, LC-MS, NMR).

Data Presentation: Linker Length Optimization

The following table summarizes hypothetical, yet representative, data from a linker length optimization study. This illustrates the common "sweet spot" effect observed in PROTAC development.[4]

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)
Boc-NH-C4-amido-C2-acid6850451.2
Boc-NH-C4-amido-C4-acid8250703.5
This compound 10 50 92 15.1
Boc-NH-C8-amido-C4-acid12120858.2
Boc-NH-C8-amido-C6-acid14400602.1

Note: DC50 is the concentration for 50% degradation. Dmax is the maximum observed degradation. Cooperativity (α) is a measure of how much the binding of the first protein enhances binding of the second; α > 1 indicates positive cooperativity.[9]

Visualized Workflows and Concepts

Ternary Complex Formation and Degradation Pathway

G cluster_0 Cellular Environment PROTAC PROTAC (this compound) POI Protein of Interest (POI) PROTAC->POI Binds POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3 TC Ternary Complex (POI-PROTAC-E3) POI->TC E3->TC TC->PROTAC Recycling POI_Ub Poly-ubiquitinated POI TC->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->TC Transfer Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded G start Define POI and E3 Ligase Ligands synthesis Synthesize PROTAC Library (Vary Linker Length/Composition) start->synthesis cell_assay Primary Screen: Cellular Degradation Assay (e.g., Western Blot, HiBiT) synthesis->cell_assay analyze1 Analyze DC50 and Dmax Identify Potent Linkers cell_assay->analyze1 analyze1->synthesis No Hits / Refine biophys Secondary Screen: Biophysical Assays (e.g., SPR, ITC) analyze1->biophys Hits analyze2 Measure Binding Affinity & Ternary Complex Cooperativity biophys->analyze2 analyze2->synthesis Poor Cooperativity hook Tertiary Screen: Wide Dose-Response (Check for Hook Effect) analyze2->hook Good Cooperativity finish Optimized PROTAC Candidate hook->finish G start Is POI degradation observed? no_degradation NO start->no_degradation No yes_degradation YES start->yes_degradation Yes check_perm Check Cell Permeability & Solubility no_degradation->check_perm check_potency Is Potency (DC50) Acceptable? yes_degradation->check_potency is_perm Permeable? check_perm->is_perm check_ternary Measure Ternary Complex Formation (SPR/ITC) is_formed Complex Forms? check_ternary->is_formed is_perm->check_ternary Yes optimize_linker Modify Linker: Change Length/Composition is_perm->optimize_linker No is_formed->optimize_linker No / Weak done Proceed with Candidate is_formed->done Yes, but still no degradation (Consider other issues like non-productive geometry) low_potency NO check_potency->low_potency No good_potency YES check_potency->good_potency Yes low_potency->optimize_linker check_hook Check for Hook Effect good_potency->check_hook check_hook->done

References

Technical Support Center: Synthesis of "Boc-NH-C6-amido-C4-acid" based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of PROTACs utilizing a "Boc-NH-C6-amido-C4-acid" linker. This linker, characterized by a Boc-protected amine, a hexyl chain, an amide bond, and a terminal butyric acid, presents specific synthetic hurdles that are addressed below.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the "this compound" linker itself?

A1: The main challenges in synthesizing this linker, which is composed of a Boc-protected aminohexane (B13955822) coupled to a C4 difunctional acid, include:

  • Selective Amide Coupling: Ensuring the mono-amide coupling of a C4 diacid or its derivative with Boc-6-amino-1-hexylamine, while leaving the other carboxylic acid group free for subsequent reactions.

  • Side Reactions: The formation of di-substituted byproducts where the C4 diacid reacts with two molecules of the amino linker.

  • Purification: Separating the desired mono-amide product from starting materials and di-substituted byproducts can be challenging due to similar polarities.

  • Protecting Group Strategy: Ensuring the Boc group remains stable during the amide coupling and subsequent purification steps.

Q2: I am observing a low yield during the amide coupling step to form the linker. What are the likely causes?

A2: Low yields in the amide coupling step are common and can be attributed to several factors:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid on the C4 moiety needs to be activated to react with the amine. Incomplete activation will result in a low yield.[1]

  • Steric Hindrance: Although less of a concern with linear alkyl chains, bulky reagents can hinder the reaction.[2]

  • Poor Solubility of Reactants: The long alkyl chains of the reactants can lead to poor solubility in common organic solvents, reducing reaction efficiency.[3][4]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of coupling reagents and base can significantly impact the yield.

Q3: During the final PROTAC assembly, the coupling of my "this compound" linker to the E3 ligase ligand is failing. What should I investigate?

A3: Failure to couple the linker to the E3 ligase ligand (or the target protein ligand) often points to issues with the terminal carboxylic acid of the linker. Key areas to troubleshoot include:

  • Carboxylic Acid Activation: Similar to the linker synthesis, the terminal carboxylic acid must be activated. Standard coupling reagents like HATU, HBTU, or EDC/HOBt are commonly used.[2] Failure to achieve efficient activation is a primary reason for failed coupling.

  • Steric Hindrance: The E3 ligase ligand or the target protein ligand can be sterically bulky, making the approach of the activated linker difficult.[5]

  • Orthogonal Protection Strategy: If your ligands have other reactive functional groups, ensure they are appropriately protected to prevent side reactions.[6]

  • Reaction Conditions: The choice of solvent, base, and temperature is crucial. For sterically hindered couplings, higher temperatures or microwave assistance might be necessary.

Q4: My final PROTAC molecule has poor solubility. Is the "this compound" linker contributing to this issue?

A4: Yes, the long aliphatic nature of the C6 and C4 chains in the linker can significantly decrease the aqueous solubility of the final PROTAC molecule.[3][4] PROTACs are often large molecules that already challenge the 'rule of five' for drug-likeness, and a lipophilic linker can exacerbate solubility problems.[7][8] This can lead to issues in biological assays, such as precipitation in cell culture media.[3]

Q5: What are the best practices for Boc deprotection in the final step of the PROTAC synthesis without degrading the rest of the molecule?

A5: The Boc group is acid-labile. While trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is standard, it can be too harsh for complex PROTACs with other acid-sensitive functional groups.[9][10] Consider these milder alternatives:

  • HCl in Dioxane or Methanol: A common and effective alternative to TFA.[10]

  • Oxalyl Chloride in Methanol: A mild method for deprotection at room temperature.[11]

  • Thermolytic Cleavage: Heating in a suitable solvent can deprotect the Boc group, but care must be taken not to degrade the PROTAC.[12]

  • Lewis Acids: Reagents like ZnBr2 or SnCl4 can be used under specific conditions.[9]

It is crucial to screen different deprotection conditions on a small scale to find the optimal method for your specific PROTAC.[13]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling for Linker Synthesis
Symptom Possible Cause Recommended Solution
Incomplete consumption of starting materials Inefficient carboxylic acid activation.Use a more potent coupling reagent like HATU or HCTU. Consider converting the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride for more reactive coupling.[2][14]
Formation of multiple products Lack of selectivity in mono-acylation.Use a large excess of the C4 diacid relative to the Boc-aminohexane to favor mono-substitution. Alternatively, use a mono-protected C4 diacid (e.g., a mono-benzyl ester) to ensure selective coupling.
Reaction stalls Poor solubility of reactants.Screen different solvents or solvent mixtures (e.g., DMF, NMP, THF/DCM). Gentle heating may improve solubility and reaction rate.
Low product recovery after workup Emulsion formation or product loss during extraction.Use brine washes to break emulsions. If the product is partially water-soluble, consider back-extraction of the aqueous layers. Purification by column chromatography is often necessary.
Issue 2: Failed Coupling of Linker to Ligands
Symptom Possible Cause Recommended Solution
No product formation Ineffective activation of the linker's carboxylic acid.Ensure your coupling reagents (e.g., HATU, EDC) are fresh and anhydrous. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine-containing ligand can improve efficiency.[2]
Low conversion Steric hindrance from the ligand.Switch to a more powerful coupling reagent like PyAOP or COMU.[2] Consider using microwave-assisted synthesis to overcome steric barriers. Double coupling, where the reaction is repeated with fresh reagents, can also drive the reaction to completion.[2]
Degradation of starting materials Incompatible reaction conditions.If your ligands are base-sensitive, use a non-nucleophilic hindered base like DIPEA or 2,4,6-collidine. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Issue 3: Poor Solubility of the Final PROTAC
Symptom Possible Cause Recommended Solution
Precipitation during purification or in assay buffer High lipophilicity of the PROTAC, contributed by the long alkyl chains of the linker.Modify the linker to include more polar functional groups, such as ethylene (B1197577) glycol (PEG) units, to increase hydrophilicity.[6][15]
Difficulty in obtaining a clear solution for assays Poor aqueous solubility.Prepare high-concentration stock solutions in DMSO. For aqueous assays, use co-solvents (e.g., 1-5% DMSO) or solubilizing agents like polysorbate 80.[3] Consider preparing an amorphous solid dispersion (ASD) to improve solubility.[3]
Irreproducible biological data Precipitation of the compound in the assay.Perform a kinetic solubility assay to determine the solubility limit in your specific assay buffer.[3] Ensure the final concentration in the assay is below this limit.

Experimental Protocols

Protocol 1: Synthesis of "this compound" Linker (Mono-amide Formation)
  • Activation: In an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N2 or Argon), dissolve succinic anhydride (B1165640) (1.2 equivalents).

  • Amine Addition: To the cooled solution (0 °C), add a solution of N-Boc-1,6-diaminohexane (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, acidify the reaction mixture with a weak acid (e.g., 1M HCl) to pH 3-4. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-amide linker.

Protocol 2: Coupling of the Linker to an Amine-Containing Ligand (e.g., E3 Ligase Ligand)
  • Activation of Linker: In a dry reaction vessel, dissolve the "this compound" linker (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine-containing ligand (1.0 equivalent) to the activated linker solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup and Purification: Dilute the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by preparative HPLC to obtain the pure PROTAC.

Protocol 3: Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected PROTAC in a minimal amount of an appropriate solvent (e.g., DCM or methanol).

  • Reagent Addition: Add the deprotecting agent. For example, add a 4M solution of HCl in 1,4-dioxane (B91453) (10-20 equivalents) or a 20-50% solution of TFA in DCM.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene (B28343) to remove residual acid. The final product is often obtained as an HCl or TFA salt.

Visualizations

PROTAC_Synthesis_Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly cluster_final Final Steps Boc_Amine Boc-NH-C6-NH2 Amide_Coupling Amide Coupling Boc_Amine->Amide_Coupling Diacid Succinic Anhydride Diacid->Amide_Coupling Linker This compound Amide_Coupling->Linker Linker_Activation Linker Activation (HATU/DIPEA) Linker->Linker_Activation E3_Ligand E3 Ligase Ligand (with amine) Final_Coupling Final Amide Coupling E3_Ligand->Final_Coupling or Target Ligand Target_Ligand Target Ligand (with amine) Linker_Activation->Final_Coupling Boc_PROTAC Boc-Protected PROTAC Final_Coupling->Boc_PROTAC Deprotection Boc Deprotection (TFA or HCl) Boc_PROTAC->Deprotection Final_PROTAC Final PROTAC Deprotection->Final_PROTAC

Caption: A typical workflow for the synthesis of a "this compound" based PROTAC.

Troubleshooting_Amide_Coupling start Low Yield in Amide Coupling check_activation Check Carboxylic Acid Activation start->check_activation check_solubility Assess Reactant Solubility check_activation->check_solubility Sufficient reagent Use Stronger Coupling Reagent (HATU, Acyl Chloride) check_activation->reagent Inefficient check_sterics Evaluate Steric Hindrance check_solubility->check_sterics Good solvent Screen Solvents (DMF, NMP) Consider gentle heating check_solubility->solvent Poor double_couple Perform Double Coupling Use Microwave Synthesis check_sterics->double_couple High end Improved Yield check_sterics->end Low reagent->end solvent->end double_couple->end

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

PROTAC_Degradation_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Ubiquitin Ub->Poly_Ub Proteasome Proteasome Poly_Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation

References

Technical Support Center: Minimizing Off-Target Effects of PROTACs with "Boc-NH-C6-amido-C4-acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively utilize "Boc-NH-C6-amido-C4-acid" as a linker in your Proteolysis-Targeting Chimeras (PROTACs) and minimize potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its role in a PROTAC?

A1: "this compound" is a chemical tool used as a linker in the synthesis of PROTACs.[1][2] Specifically, it is an alkyl/ether-based linker.[3][4] In a PROTAC molecule, which consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker, the linker's role is to connect the two ligands.[4] The properties of the linker, such as its length, flexibility, and chemical composition, are critical factors that influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), ultimately affecting the PROTAC's degradation efficiency and selectivity.[3][][6][7]

Q2: How can the "this compound" linker, as an alkyl/ether type, help in minimizing off-target effects?

A2: While no specific studies definitively prove that "this compound" inherently minimizes off-target effects, its nature as an alkyl/ether linker provides a flexible yet defined scaffold. This flexibility can be advantageous in achieving an optimal conformation for the ternary complex, which can enhance selectivity for the target protein over other proteins.[1][8] The length and composition of this linker can be systematically modified to fine-tune the geometry of the ternary complex, potentially disfavoring interactions with off-target proteins.[][9] The amide bond within the linker may also introduce some rigidity compared to a simple alkyl chain, which can influence the conformational dynamics of the PROTAC.

Q3: What are the primary causes of off-target effects with PROTACs?

A3: Off-target effects in PROTACs can stem from several factors:

  • Unintended degradation of other proteins: The warhead (target-binding ligand) or the E3 ligase-binding moiety of the PROTAC may have affinities for other proteins, leading to their unintended degradation.[10]

  • Formation of non-productive ternary complexes: The linker may position the E3 ligase in proximity to proteins other than the intended target, leading to their ubiquitination and degradation.

  • Perturbation of signaling pathways: The degradation of the target protein can have downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways.[10]

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to off-target pharmacology.[6][10]

Q4: How do I choose the optimal linker length when starting with a linker like "this compound"?

A4: The optimal linker length is critical and must be empirically determined for each specific target protein and E3 ligase pair.[11] A general strategy is to synthesize a small library of PROTACs with varying linker lengths. One could start with the length provided by "this compound" and then synthesize analogues with shorter and longer linkers. The degradation efficiency and selectivity of each PROTAC would then be evaluated to identify the optimal length.[3] Computational modeling can also be employed to predict the optimal linker length for forming a stable ternary complex.[1][9]

Troubleshooting Guide

Problem 1: High off-target protein degradation observed in my proteomics data.

  • Possible Cause: The linker length may not be optimal, leading to the formation of promiscuous ternary complexes.

    • Solution: Synthesize and test a series of PROTACs with varying linker lengths based on the "this compound" scaffold. Evaluate the degradation profile of each to identify a linker length that maximizes on-target degradation while minimizing off-target effects.

  • Possible Cause: The warhead or E3 ligase ligand lacks sufficient specificity.

    • Solution: If possible, consider using a more selective warhead for your target protein. Alternatively, changing the E3 ligase recruiter might alter the off-target profile.

  • Possible Cause: The PROTAC concentration is too high, potentially leading to the "hook effect" and other non-specific interactions.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your PROTAC that induces maximal target degradation with minimal off-target effects.

Problem 2: My PROTAC shows good binding to the target and E3 ligase individually, but no significant on-target degradation and some off-target degradation.

  • Possible Cause: The "this compound" linker, in its current configuration, may not facilitate a productive ternary complex for on-target degradation, but may allow for off-target complex formation.

    • Solution: Modify the linker's attachment points on the warhead or the E3 ligase ligand. Even small changes in the exit vector can significantly impact the geometry of the ternary complex. Also, consider synthesizing PROTACs with linkers of different compositions (e.g., more rigid or more flexible linkers) to explore different conformational spaces.[6]

  • Possible Cause: The on-target ternary complex is unstable.

    • Solution: Biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be used to measure the stability of the ternary complex. If the on-target complex is unstable, linker optimization is required.

Data Presentation

Table 1: Illustrative Quantitative Data for Linker Optimization

This table presents hypothetical data to demonstrate how linker modifications can impact on-target and off-target degradation. Actual results will vary based on the specific PROTAC, target, and cell line.

PROTAC IDLinker Modification from "this compound"On-Target DC50 (nM)Off-Target 1 DC50 (nM)Off-Target 2 DC50 (nM)Selectivity (Off-Target 1 / On-Target)
PROTAC-ANone (Baseline)50500>1000010
PROTAC-B-2 atoms (shorter)150450>100003
PROTAC-C+2 atoms (longer)251000>1000040
PROTAC-DIncreased rigidity402000>1000050

Experimental Protocols

Protocol 1: Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[10]

  • Cell Culture and Treatment:

    • Culture a suitable cell line to ~70-80% confluency.

    • Treat cells with the PROTAC at its optimal concentration (and a higher concentration to assess the hook effect).

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).

    • Incubate for a time course (e.g., 6, 12, 24 hours) to distinguish between direct and indirect effects.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw MS data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

Protocol 2: Western Blot for Validation of On- and Off-Target Degradation

This protocol is a standard method to quantify the amount of a target protein and potential off-target proteins in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Quantify protein concentration using a BCA assay.

    • Load equal amounts of protein onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the on-target protein, potential off-target proteins, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies.

  • Data Analysis:

    • Detect the signal using an appropriate method (e.g., chemiluminescence).

    • Quantify band intensities and normalize to the loading control to determine the extent of degradation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Proteasome Proteasome Target->Proteasome Recruitment of Ub-Target E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->Target Tags Target Degradation Degradation Proteasome->Degradation Mediates

Caption: PROTAC mechanism of action highlighting the linker's role.

Linker_Optimization_Decision_Tree Start Goal: Improve PROTAC Selectivity Vary_Length Vary Linker Length Start->Vary_Length Synthesize_Shorter_Longer Synthesize Analogs with Shorter and Longer Linkers Vary_Length->Synthesize_Shorter_Longer Test_Degradation Test Degradation and Selectivity Synthesize_Shorter_Longer->Test_Degradation Modify_Composition Modify Linker Composition Test_Degradation->Modify_Composition Suboptimal Change_Attachment Change Attachment Point Test_Degradation->Change_Attachment Suboptimal Optimal_Linker Optimal Linker Identified Test_Degradation->Optimal_Linker Optimal Introduce_Rigidity Introduce Rigid Elements (e.g., rings) Modify_Composition->Introduce_Rigidity Alter_Flexibility Alter Flexibility (e.g., PEG units) Modify_Composition->Alter_Flexibility Introduce_Rigidity->Test_Degradation Alter_Flexibility->Test_Degradation Explore_Vectors Explore Different Exit Vectors on Warhead/E3 Ligand Change_Attachment->Explore_Vectors Explore_Vectors->Test_Degradation

References

dealing with poor cell permeability of "Boc-NH-C6-amido-C4-acid" PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell permeability with their PROTACs, particularly those with features similar to a "Boc-NH-C6-amido-C4-acid" chemical motif.

Troubleshooting Guide: Poor Cell Permeability

Issue: My PROTAC shows high biochemical activity (e.g., target binding, ternary complex formation) but low cellular efficacy (i.e., poor target degradation).

This discrepancy often points to suboptimal physicochemical properties of the PROTAC, leading to poor cell permeability.[1] PROTACs frequently fall into the "beyond Rule of 5" (bRo5) chemical space due to their high molecular weight and large polar surface area, making cell entry a significant hurdle.[2][3][4][5]

Below is a step-by-step guide to troubleshoot and address this common challenge.

Step 1: Diagnose the Permeability Issue

The first step is to confirm that poor cell permeability is the root cause of the low cellular activity.

Recommended Experiments:

  • Permeability Assays: Directly measure the permeability of your PROTAC using established in vitro models.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane.[6][7][8] It is a cost-effective initial screen for membrane permeability.[6][7]

    • Caco-2 Permeability Assay: A cell-based assay utilizing a monolayer of Caco-2 cells that mimics the human intestinal epithelium.[6][7][8] This assay provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[2][6]

  • Cellular Uptake Studies: Quantify the intracellular concentration of your PROTAC.

    • LC-MS/MS Analysis of Cell Lysates: Treat cells with your PROTAC, lyse the cells, and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the amount of PROTAC that has entered the cells.

Workflow for Diagnosing Permeability Issues

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Conclusion HighBiochemActivity High Biochemical Activity PoorPermeability Poor Cell Permeability? HighBiochemActivity->PoorPermeability LowCellularEfficacy Low Cellular Efficacy LowCellularEfficacy->PoorPermeability PermeabilityAssay Perform Permeability Assays (PAMPA, Caco-2) PoorPermeability->PermeabilityAssay CellularUptake Measure Intracellular Concentration (LC-MS/MS) PoorPermeability->CellularUptake ConfirmPermeabilityIssue Permeability is Confirmed as the Issue PermeabilityAssay->ConfirmPermeabilityIssue Low Papp OtherIssues Permeability is Adequate (Investigate other issues: ternary complex, ubiquitination) PermeabilityAssay->OtherIssues High Papp CellularUptake->ConfirmPermeabilityIssue Low [PROTAC]in CellularUptake->OtherIssues High [PROTAC]in

Caption: Diagnostic workflow for poor PROTAC cellular efficacy.

Step 2: Structural Modification Strategies

If poor permeability is confirmed, the next step is to rationally modify the PROTAC structure. The linker region is often the most amenable to modification without compromising binding to the target protein or the E3 ligase.[9]

Key Physicochemical Properties to Optimize:

PropertyIssue with "this compound" MotifRecommended Modification Strategies
Polar Surface Area (PSA) The amide bond and carboxylic acid contribute significantly to a high PSA.Amide-to-Ester Substitution: Replacing the amide linkage with an ester can reduce the number of hydrogen bond donors (HBDs) and lower the PSA, which has been shown to improve permeability.[2][10][11]
Hydrogen Bond Donors (HBDs) The amide and carboxylic acid groups are HBDs.Protect or Replace Acid: Convert the carboxylic acid to a methyl ester or another prodrug moiety to mask the HBD.[2]
Molecular Weight (MW) The Boc protecting group and the C6 linker are bulky.Remove/Replace Boc Group: If the amine is not essential for activity, consider removing the Boc group or replacing it with a smaller functional group.
Flexibility vs. Rigidity A long, flexible C6 alkyl chain can adopt conformations with a high PSA.Introduce Rigidity: Replace the flexible alkyl linker with more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings.[2][4] This can help pre-organize the PROTAC into a more permeable conformation.[2]
Lipophilicity (LogP) The overall lipophilicity needs to be balanced.Modify Linker: Systematically vary the linker length and composition to achieve an optimal LogP. Replacing a PEG linker with a phenyl ring has been shown to improve permeability.[9]

"Chameleon" Effect: Some PROTACs can adopt a folded, more compact conformation in the nonpolar environment of the cell membrane, effectively shielding their polar groups.[12][13][14] This is often facilitated by intramolecular hydrogen bonds.[9] Designing linkers that encourage such conformations can enhance cell permeability.[9][13][14]

Strategies for Structural Modification

G cluster_0 Modification Strategies PROTAC Original PROTAC (Poor Permeability) Mod1 Amide-to-Ester Substitution PROTAC->Mod1 Mod2 Linker Rigidification (e.g., piperazine) PROTAC->Mod2 Mod3 Mask Polar Groups (Prodrug approach) PROTAC->Mod3 Mod4 Optimize Lipophilicity (Vary linker) PROTAC->Mod4 Mod5 Induce Intramolecular H-Bonds PROTAC->Mod5 OptimizedPROTAC Optimized PROTAC (Improved Permeability) Mod1->OptimizedPROTAC Mod2->OptimizedPROTAC Mod3->OptimizedPROTAC Mod4->OptimizedPROTAC Mod5->OptimizedPROTAC

References

Technical Support Center: Optimizing PROTAC Activity with Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of linker rigidity on PROTAC activity, with a specific focus on PROTACs incorporating aliphatic-amido acid structures like "Boc-NH-C6-amido-C4-acid".

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and evaluation of PROTACs where linker rigidity is a key variable.

Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?

Answer:

This is a common challenge in PROTAC development and often points to suboptimal ternary complex formation or poor cellular disposition. The linker is a critical determinant for the productive assembly of the Target-PROTAC-E3 Ligase complex.[1][2]

Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Rigidity or Length: The "this compound" linker imparts a degree of conformational restraint due to the amide bond.

    • Issue: This rigidity may force an unfavorable orientation between the target protein and the E3 ligase, preventing lysine (B10760008) residues on the target from reaching the E2 ubiquitin-conjugating enzyme's active site.[1] Conversely, a linker that is too flexible might lead to non-productive binding events.[1][3]

    • Troubleshooting:

      • Synthesize Analogs: Create a small library of PROTACs with linkers of varying lengths and rigidities. For the "this compound" core, this could involve synthesizing analogs with shorter (e.g., C4-amido-C2) or longer (e.g., C8-amido-C6) alkyl chains.

      • Introduce Flexibility: Replace the alkyl chains with more flexible polyethylene (B3416737) glycol (PEG) units to see if this rescues degradation activity.[4][][] However, be aware that replacing alkyl chains with PEG units has, in some cases, inhibited PROTAC activity.[4]

      • Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify ternary complex formation and cooperativity.[7][8] A lack of positive cooperativity can suggest a strained complex.

  • Poor Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC molecule.

    • Issue: PROTACs are often large molecules that challenge traditional "rule-of-five" guidelines for drug-likeness, leading to poor cell permeability or low aqueous solubility.[2][9][10] The rigidity of your linker might contribute to a high polar surface area (PSA) or an unfavorable conformational profile for membrane transit.

    • Troubleshooting:

      • Assess Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass, cell-free assessment of passive diffusion.[9][11][12][13]

      • Conduct Caco-2 Assays: Use Caco-2 cell monolayers to evaluate both passive permeability and the potential for active efflux.[9][11][13]

      • NanoBRET™ Assays: Employ live-cell NanoBRET™ target engagement assays under both standard and permeabilized conditions to calculate a "cellular availability index," which can help distinguish poor permeability from other issues.[14]

Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing issues with PROTACs exhibiting poor degradation activity.

G cluster_0 cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular Analysis cluster_3 Optimization Strategy cluster_4 start Start: PROTAC Shows Poor Degradation binary_binding Confirm Binary Binding (Target & E3 Ligase) via SPR / ITC start->binary_binding ternary_complex Assess Ternary Complex Formation & Cooperativity via TR-FRET / SPR binary_binding->ternary_complex Binding OK modify_linker Modify Linker: Vary Length, Rigidity, Attachment Points binary_binding->modify_linker Binding Poor permeability Evaluate Cell Permeability (PAMPA, Caco-2, NanoBRET) ternary_complex->permeability Complex Forms ternary_complex->modify_linker No/Poor Complex target_engagement Confirm Intracellular Target Engagement (Cellular Thermal Shift Assay) permeability->target_engagement Permeable permeability->modify_linker Impermeable proteasome Verify Proteasome Dependence (co-treat with MG132) target_engagement->proteasome Engaged target_engagement->modify_linker No Engagement change_e3 Change E3 Ligase (e.g., VHL to CRBN) proteasome->change_e3 No Rescue end_node Optimized PROTAC proteasome->end_node Degradation Rescued modify_linker->start Re-evaluate change_e3->start Re-evaluate

Troubleshooting workflow for PROTACs with poor degradation activity.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and how can linker design mitigate it?

The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated degradation decreases at higher concentrations.[2] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[1] A well-designed linker can help mitigate this by:

  • Enhancing Ternary Complex Cooperativity: A rigid linker can pre-organize the PROTAC's binding elements into a conformation that is favorable for forming a stable ternary complex. This stability, measured as the cooperativity value (alpha), can make the ternary complex more favorable than the binary complexes, thus reducing the hook effect.[1]

  • Optimizing Geometry: By ensuring the linker geometry promotes a productive complex, the catalytic turnover of the PROTAC is more efficient, which can lessen the impact of the hook effect at higher concentrations.

Q2: Can increasing linker rigidity improve PROTAC selectivity?

Yes, in some cases, increasing linker rigidity can enhance selectivity. A more rigid linker reduces the number of accessible conformations the PROTAC can adopt. This conformational constraint can favor the formation of a productive ternary complex with the intended target protein over off-target proteins, which may require a different geometry for effective ubiquitination.

Q3: My rigid-linker PROTAC is not soluble. What can I do?

Poor solubility is a common issue for PROTACs. The "this compound" linker is relatively hydrophobic. If solubility is a problem:

  • Incorporate Solubilizing Groups: Introduce hydrophilic moieties, such as short PEG chains, into the linker.[][]

  • Modify Attachment Points: Changing the vector or attachment point of the linker on the warhead or E3 ligand can sometimes bury hydrophobic regions or expose more polar surfaces, improving solubility.

  • Formulate: Experiment with different formulation strategies, such as using co-solvents (e.g., DMSO, PEG400) or encapsulation technologies, for in vitro and in vivo studies.

Quantitative Data on Linker Impact

While specific data for the "this compound" linker series is not publicly available, the following table illustrates a hypothetical but representative structure-activity relationship (SAR) for PROTACs with varying linker rigidity and length, based on principles from published studies.[15][16]

PROTAC IDLinker MoietyLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-01Boc-NH-(CH₂)₂-amido-(CH₂)₂-acidRigid Alkyl/Amide (Short)> 1000< 200.5
PROTAC-02Boc-NH-(CH₂)₆-amido-(CH₂)₄-acidRigid Alkyl/Amide (Mid)55921.2
PROTAC-03Boc-NH-(CH₂)₁₀-amido-(CH₂)₆-acidRigid Alkyl/Amide (Long)450650.8
PROTAC-04Boc-NH-(PEG)₂-amido-(CH₂)₄-acidFlexible PEG/Amide98852.5
PROTAC-05Boc-NH-cyclohexyl-amido-(CH₂)₄-acidHighly Rigid800300.3
  • DC₅₀: Concentration for 50% maximal degradation.

  • Dₘₐₓ: Maximum percentage of protein degradation.

  • Papp: Apparent permeability coefficient from a PAMPA assay.

This hypothetical data shows an optimal mid-length rigid linker (PROTAC-02) provides the best balance of potent degradation and permeability. The shorter linker may cause steric hindrance, while the longer one may lead to non-productive complexes. The flexible PEG linker improves permeability but slightly reduces potency, and the highly rigid cyclohexyl linker is detrimental to activity.

Key Experimental Protocols

1. Western Blot for Protein Degradation Assessment

  • Objective: To semi-quantitatively measure the reduction in target protein levels after PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) at an appropriate density. The next day, treat with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[17]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

    • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[17]

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal and then to the vehicle control to determine the percentage of remaining protein.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive membrane permeability of a PROTAC in a cell-free system.[12]

  • Methodology:

    • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • Compound Preparation: Prepare the PROTAC solutions in a buffer at a known concentration (e.g., 100 µM) in the donor plate.

    • Assay Setup: Place the donor plate onto a 96-well acceptor plate containing buffer.

    • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.

    • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters (well volume, membrane area, incubation time).

Visualizations

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, highlighting the critical formation of the ternary complex facilitated by the linker.

G cluster_0 Ubiquitin-Proteasome System cluster_1 Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary + PROTAC E3 E3 Ligase E3->Ternary PROTAC PROTAC Ternary->E3 PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb + Ub Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

The catalytic cycle of PROTAC-mediated protein degradation.
Linker Rigidity vs. Activity Relationship

This graph illustrates the conceptual relationship between linker rigidity and PROTAC degradation activity, showing that an optimal level of rigidity is often required.

G cluster_data y_axis PROTAC Activity (% Degradation) y_axis->origin    x_axis Linker Rigidity origin->x_axis p1 p2 p5 p3 p4 TooFlexible Too Flexible (High Entropy Penalty) Optimal Optimal Rigidity (Favorable Conformation) TooRigid Too Rigid (Steric Clash) path path

Conceptual plot of PROTAC activity as a function of linker rigidity.

References

Validation & Comparative

A Comparative Guide to NMR Validation of "Boc-NH-C6-amido-C4-acid" Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise validation of molecular structures is a cornerstone of modern drug discovery and development. For bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), where a linker connects two distinct ligands, confirming the integrity of the final conjugate is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for "Boc-NH-C6-amido-C4-acid," a common building block in PROTAC synthesis, against a structurally similar alternative, "Boc-6-aminohexanoic acid."

Introduction to NMR Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrals of ¹H and ¹³C spectra, researchers can confirm the successful formation of covalent bonds and verify the purity of their synthesized compounds. In the context of "this compound," NMR is crucial for validating the formation of the amide bond between the Boc-protected 6-carbon diamine linker and the 4-carbon carboxylic acid.

Data Presentation: A Comparative Analysis

To illustrate the validation process, we present a comparison of the predicted NMR data for "this compound" with the experimental data for "Boc-6-aminohexanoic acid." The predicted values for the target molecule are derived from the known chemical shifts of its constituent functional groups, providing a reliable reference for experimental validation.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound (Predicted) Boc-6-aminohexanoic acid (Experimental)
Boc (-C(CH₃)₃)~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)
-NH-Boc~4.5-4.7 ppm (br s, 1H)~4.5-4.7 ppm (br s, 1H)
-CH₂-NH-Boc~3.10 ppm (q, 2H)~3.10 ppm (q, 2H)
-CH₂-CH₂-NH-Boc~1.50 ppm (m, 2H)~1.50 ppm (m, 2H)
-CH₂-CH₂-CH₂-NH-Boc~1.30 ppm (m, 2H)~1.30 ppm (m, 4H)
-CH₂-CH₂-NHCO-~1.45 ppm (m, 2H)-
-CH₂-NHCO-~3.20 ppm (q, 2H)-
-NHCO-~6.0-6.2 ppm (br t, 1H)-
-CO-CH₂-~2.55 ppm (t, 2H)-
-CH₂-COOH~2.45 ppm (t, 2H)~2.35 ppm (t, 2H)
-COOH~10-12 ppm (br s, 1H)~10-12 ppm (br s, 1H)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound (Predicted) Boc-6-aminohexanoic acid (Experimental)
Boc (-C (CH₃)₃)~79.1 ppm~79.1 ppm
Boc (-C(CH₃ )₃)~28.4 ppm~28.4 ppm
Boc (-C O-)~156.1 ppm~156.1 ppm
-C H₂-NH-Boc~40.3 ppm~40.3 ppm
-C H₂-CH₂-NH-Boc~29.9 ppm~29.9 ppm
-C H₂-CH₂-CH₂-NH-Boc~26.4 ppm~26.4 ppm
-C H₂-CH₂-NHCO-~26.6 ppm-
-C H₂-NHCO-~39.5 ppm-
-NHC O-~172.5 ppm-
-C O-CH₂-~31.5 ppm-
-C H₂-COOH~29.2 ppm~34.0 ppm
-C OOH~178.5 ppm~179.0 ppm

Experimental Protocols

Synthesis of "this compound"

Materials:

Procedure:

  • Dissolve N-Boc-1,6-diaminohexane (1.0 eq) in DCM.

  • Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.05 eq) in DCM.

  • Add the succinic anhydride solution dropwise to the diamine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to assign the chemical shifts, determine the multiplicities, and calculate the integration of the peaks.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the key structural correlations for NMR validation.

experimental_workflow cluster_synthesis Synthesis cluster_validation Validation A N-Boc-1,6-diaminohexane C Reaction in DCM with TEA A->C B Succinic Anhydride B->C D Workup & Purification C->D E This compound D->E F NMR Sample Preparation E->F G 1H & 13C NMR Acquisition F->G H Spectral Analysis G->H I Structure Confirmation H->I

Figure 1. Synthetic and validation workflow for this compound.

logical_relationship cluster_molecule This compound Structure cluster_nmr Key NMR Correlations mol Boc-NH-(CH₂)₆-NHCO-(CH₂)₂-COOH H1_Boc ¹H: ~1.44 ppm (s, 9H) ¹³C: ~28.4, 79.1 ppm mol->H1_Boc Boc Group H1_Amide_NH ¹H: ~6.0-6.2 ppm (br t, 1H) mol->H1_Amide_NH Amide NH H1_CH2_adjacent_amides ¹H: ~3.1-3.2 ppm (q, 4H) mol->H1_CH2_adjacent_amides CH₂ groups α to N C13_Amide_CO ¹³C: ~172.5 ppm mol->C13_Amide_CO Amide Carbonyl C13_Acid_CO ¹³C: ~178.5 ppm mol->C13_Acid_CO Carboxylic Acid Carbonyl

Figure 2. Key structural features and their expected NMR signals.

Confirming PROTAC Structure: A Mass Spectrometry-Based Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally confirming the structure of a novel Proteolysis Targeting Chimera (PROTAC) is a critical step in advancing a potential therapeutic. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed structural insights through fragmentation analysis. This guide provides a comparative overview of mass spectrometry-based approaches for confirming the structure of a PROTAC featuring a "Boc-NH-C6-amido-C4-acid" linker, alongside alternative methodologies.

Mass Spectrometry for PROTAC Structural Elucidation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the principal technique for confirming the molecular weight and elucidating the structure of PROTACs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the elemental composition of the parent molecule and its fragments.

Predicted Fragmentation Pattern of a "this compound" Linker-Containing PROTAC

The fragmentation of a PROTAC in a mass spectrometer is induced by collision with an inert gas, leading to the cleavage of specific bonds. For a PROTAC containing a "this compound" linker, the primary fragmentation sites are predictable based on the chemical nature of the linker's functional groups. The Boc (tert-Butyloxycarbonyl) protecting group, the amide bond, and the connections to the warhead and E3 ligase ligand are the most susceptible to cleavage.

A representative fragmentation pathway is illustrated below. The expected mass-to-charge ratios (m/z) of the fragment ions will be specific to the masses of the warhead and E3 ligase ligand used in the PROTAC synthesis.

Diagram: Predicted MS/MS Fragmentation of a PROTAC with a "this compound" Linker

PROTAC_Fragmentation cluster_PROTAC PROTAC Precursor Ion [M+H]+ cluster_Fragments Major Fragment Ions Warhead Warhead Linker_Start NH Warhead->Linker_Start Frag3 [Warhead]+ Warhead->Frag3 Cleavage C6 -(CH2)6- Linker_Start->C6 Amide C(O)NH C6->Amide C4 -(CH2)3- Amide->C4 Frag6 Amide Bond Cleavage Amide->Frag6 Cleavage Acid C(O)OH C4->Acid E3_Ligase E3 Ligase Ligand Acid->E3_Ligase Frag4 [E3 Ligase Ligand]+ E3_Ligase->Frag4 Cleavage Boc Boc Boc_NH NH Boc->Boc_NH Frag5 Loss of Boc Group [M+H-100]+ Boc->Frag5 Cleavage Frag1 [Warhead+Linker Fragment]+ Frag2 [E3 Ligase Ligand+Linker Fragment]+ Frag6->Frag1 Frag6->Frag2

A schematic of the expected fragmentation of a PROTAC containing the specified linker.

Quantitative Data Summary

The following table outlines the expected fragmentation data for a hypothetical PROTAC with a "this compound" linker. The exact m/z values are dependent on the specific warhead and E3 ligase ligand.

Analysis Parameter Expected Observation Interpretation
Full Scan MS Precursor Ion [M+H]⁺Observed m/z matches the calculated exact mass of the PROTAC.Confirms the molecular weight of the intact PROTAC.
Tandem MS (MS/MS) Fragment Ion 1Loss of the Boc group (100.0524 Da).Confirms the presence of the Boc-protected amine.
Fragment Ion 2Cleavage at the amide bond, generating fragments containing the warhead and a portion of the linker.Confirms the amide linkage and the structure of the warhead-linker portion.
Fragment Ion 3Cleavage at the amide bond, generating fragments containing the E3 ligase ligand and a portion of the linker.Confirms the amide linkage and the structure of the E3 ligase ligand-linker portion.
Fragment Ion 4Fragment corresponding to the warhead itself.Confirms the identity of the warhead.
Fragment Ion 5Fragment corresponding to the E3 ligase ligand itself.Confirms the identity of the E3 ligase ligand.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results. Below is a general protocol for the structural confirmation of a PROTAC using LC-MS/MS.

Protocol: LC-MS/MS for PROTAC Structural Confirmation
  • Sample Preparation:

    • Dissolve the synthesized PROTAC in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a concentration of approximately 1 mg/mL to create a stock solution.

    • Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes is a good starting point.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Full Scan (MS1) Range: m/z 100-1500.

    • MS/MS (MS2) Acquisition: Data-dependent acquisition (DDA) is typically used, where the most intense ions from the full scan are selected for fragmentation.

    • Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) should be employed to generate a rich fragmentation spectrum.

    • Resolution: High resolution (>60,000) is recommended for accurate mass measurements.

Diagram: Experimental Workflow for PROTAC Structure Confirmation

PROTAC_Workflow cluster_Workflow LC-MS/MS Workflow Start Synthesized PROTAC SamplePrep Sample Preparation (Dissolution & Dilution) Start->SamplePrep LC Liquid Chromatography (Separation) SamplePrep->LC MS1 Full Scan Mass Spectrometry (MS1) (Parent Ion Detection) LC->MS1 MS2 Tandem Mass Spectrometry (MS/MS) (Fragmentation) MS1->MS2 DataAnalysis Data Analysis (Structure Confirmation) MS2->DataAnalysis End Confirmed Structure DataAnalysis->End

A typical workflow for confirming the structure of a PROTAC using LC-MS/MS.

Comparison with Alternative Techniques

While mass spectrometry is a powerful tool, other techniques can provide complementary information or serve as alternatives for certain aspects of PROTAC characterization.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic-level structural information, including stereochemistry.Provides unambiguous structure confirmation.Requires larger sample quantities; complex spectra for large molecules.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Robust and widely available.Does not provide structural information on its own.
Functional Assays (e.g., Western Blot, Cellular Degradation Assays) Confirmation of biological activity (protein degradation).Directly measures the intended biological effect.Does not directly confirm the chemical structure of the PROTAC.

A Comparative Guide to Alkyl-Amido and PEG Linkers in PROTAC Design: A Focus on "Boc-NH-C6-amido-C4-acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, where the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of two common linker classes: alkyl-amido linkers, exemplified by "Boc-NH-C6-amido-C4-acid," and the widely utilized polyethylene (B3416737) glycol (PEG) linkers. This comparison is supported by a synthesis of available experimental data and detailed experimental protocols to aid in the rational design of next-generation protein degraders.

Structural and Physicochemical Properties

The fundamental structural differences between alkyl-amido and PEG linkers dictate their distinct physicochemical properties, which in turn affect the overall behavior of the PROTAC molecule.

"this compound" represents a class of aliphatic linkers characterized by a hydrocarbon chain with embedded amide functionalities. This particular linker has a 10-atom chain length (C6 + C4) with a central amide bond.

PEG linkers are composed of repeating ethylene (B1197577) glycol units, conferring hydrophilicity and flexibility.[1] Their length can be precisely controlled by the number of repeating units.

A general comparison of their properties is summarized below:

Property"this compound" (Alkyl-Amido Type)PEG Linkers
Composition Hydrocarbon chain with amide bond(s)Polyether backbone
Flexibility Generally more rigid than PEG linkers of similar length due to the planarity of the amide bond.Highly flexible due to the rotatable C-O bonds.[2][3]
Solubility More hydrophobic, which can lead to lower aqueous solubility.[4]Hydrophilic, generally improving the aqueous solubility of the PROTAC molecule.[4]
Cell Permeability The higher hydrophobicity can potentially lead to increased passive cell permeability.Increased hydrophilicity can sometimes hinder passive diffusion, though the flexibility may allow for conformations that shield polar groups.
Metabolic Stability Generally considered to have good metabolic stability, though the amide bond can be susceptible to hydrolysis.Can be susceptible to oxidative metabolism.[2]

Performance in PROTACs: A Comparative Analysis

Protein Degradation Efficacy

The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

General Trends:

  • Alkyl-based linkers , such as the family "this compound" belongs to, have been shown to be effective in inducing protein degradation. For instance, studies on BET degraders have utilized alkyl chains to optimize linker length, leading to potent degraders with picomolar IC50 values.[5] In some cases, the exchange of a nine-atom alkyl chain for three PEG units resulted in weaker degradation, suggesting that the incorporation of oxygen atoms can be detrimental to the activity of certain PROTACs.[2]

  • PEG linkers are the most common motifs in published PROTACs.[2] Their hydrophilicity can be advantageous for overall solubility and drug-like properties. The length of the PEG linker is a critical parameter that requires empirical optimization. For example, in the degradation of ERα, a 16-atom PEG linker was found to be more potent than a 12-atom linker, despite similar binding affinities.[6]

Quantitative Data (from various studies):

Note: Direct comparison between these studies is challenging due to different target proteins, E3 ligases, and cell lines.

Table 1: Performance of PROTACs with Alkyl/Ether Linkers

Target ProteinLinker CompositionDC50DmaxCell LineReference
TBK121-atom alkyl/ether3 nM96%Not Specified[2]
CRBN9-atom alkyl chainConcentration-dependent decreaseNot SpecifiedHEK293T[4]
BRD4Optimized alkyl chainpM IC50 valuesNot SpecifiedLeukemia cell lines[5]

Table 2: Performance of PROTACs with PEG Linkers

Target ProteinLinker CompositionDC50DmaxCell LineReference
ERα16-atom PEGMore potent than 12-atom PEGNot SpecifiedNot Specified[6]
BRD42 PEG units0.75 ± 0.16 nM>95%MV4-11[7]
BET ProteinsBETd-260 (PEG linker)30 pM (BRD4)Not SpecifiedRS4;11
Ternary Complex Formation and Stability

The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for efficient protein degradation. The linker plays a crucial role in dictating the geometry and stability of this complex.

Key Considerations:

  • Flexibility vs. Rigidity: Flexible linkers like PEG and alkyl chains can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation. However, excessive flexibility can lead to an entropic penalty, potentially destabilizing the complex.[2] More rigid linkers can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex.[4]

  • Cooperativity (α): This value quantifies the change in binding affinity of the PROTAC for one protein in the presence of the other. A cooperativity value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes. The linker structure directly influences cooperativity. Studies have shown that both positively and negatively cooperative PROTACs can be effective degraders.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

Synthesis of PROTACs with "this compound"

This protocol describes a general approach for incorporating the "this compound" linker into a PROTAC.

Materials:

  • "this compound"

  • Amine-functionalized warhead (for target protein)

  • Amine-functionalized E3 ligase ligand

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • TFA (for Boc deprotection)

  • HPLC for purification

Procedure:

  • First Amide Coupling: Dissolve "this compound" (1 eq.), the amine-functionalized warhead (1 eq.), HATU (1.1 eq.), and DIPEA (2 eq.) in anhydrous DMF. Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Purification: Purify the resulting Boc-protected intermediate by preparative HPLC.

  • Boc Deprotection: Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 20-50%). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under vacuum.

  • Second Amide Coupling: Dissolve the deprotected amine intermediate (1 eq.), the carboxylic acid-functionalized E3 ligase ligand (1 eq.), HATU (1.1 eq.), and DIPEA (2 eq.) in anhydrous DMF. Stir the reaction at room temperature until completion.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

Western Blot for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][4]

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values from the dose-response curves.[6]

NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay allows for the real-time measurement of ternary complex formation within a cellular environment.

Procedure:

  • Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.

Surface Plasmon Resonance (SPR) for Binding Affinity and Cooperativity

SPR can be used to measure the binding kinetics and affinities of the binary and ternary complexes, allowing for the calculation of the cooperativity factor.[7]

Procedure:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.

  • Binary Binding Analysis: Inject a series of concentrations of the PROTAC over the chip surface to measure the binding affinity (KD) to the E3 ligase.

  • Ternary Complex Analysis: Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein over the E3 ligase-immobilized chip. This measures the apparent binding affinity of the PROTAC to the E3 ligase in the presence of the target protein.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection & Analysis F->G H DC50 & Dmax Calculation G->H

Caption: Western Blot experimental workflow.

Linker_Properties_Relationship cluster_Linker Linker Properties cluster_PROTAC PROTAC Performance Structure Structure (Alkyl-Amido vs. PEG) Flexibility Flexibility Structure->Flexibility Solubility Solubility Structure->Solubility Permeability Permeability Structure->Permeability Ternary Ternary Complex Formation & Stability Flexibility->Ternary Degradation Protein Degradation (DC50, Dmax) Solubility->Degradation Permeability->Degradation Ternary->Degradation

Caption: Logical relationship of linker properties.

Conclusion

The choice between an alkyl-amido linker like "this compound" and a PEG linker is a critical decision in PROTAC design, with each offering a distinct set of properties. Alkyl-amido linkers may provide enhanced metabolic stability and cell permeability due to their hydrophobic nature, while PEG linkers are favored for their ability to improve aqueous solubility and provide a high degree of flexibility.

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is necessary to identify the most potent degrader. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Tale of Two Tethers: "Boc-NH-C6-amido-C4-acid" vs. Alkyl Chain Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of drug discovery, the rational design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. The choice of linker is far from trivial, profoundly influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison between a functionalized amido-acid linker, "Boc-NH-C6-amido-C4-acid," and traditional alkyl chain linkers, supported by established principles in PROTAC design and representative experimental data.

The linker in a PROTAC is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can result in steric hindrance, unproductive conformations, or instability, ultimately compromising degradation efficiency.

Unpacking the Contestants: Structural and Functional Differences

The Workhorse: Alkyl Chain Linkers

Simple alkyl chains are a common starting point in PROTAC design due to their synthetic accessibility and conformational flexibility. These linkers, composed of repeating methylene (B1212753) units, offer a straightforward way to modulate the distance between the two ends of the PROTAC.

Key Characteristics of Alkyl Chain Linkers:

  • Hydrophobicity: Their nonpolar nature contributes to the overall lipophilicity of the PROTAC, which can enhance cell permeability. However, excessive lipophilicity can lead to poor solubility and off-target effects.

  • Flexibility: The high degree of rotational freedom in alkyl chains allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex. This flexibility, however, can also incur an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

  • Synthetic Tractability: Alkyl chains of varying lengths are readily synthesized, facilitating the rapid generation of PROTAC libraries for optimization.

The Challenger: "this compound"

"this compound" represents a more functionalized linker, incorporating an amide bond and a carboxylic acid in addition to a hexyl (C6) alkyl chain. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the amine, which would be deprotected to allow for conjugation to either the target-binding ligand or the E3 ligase ligand.

Structural Breakdown and Inferred Properties:

  • C6 Alkyl Segment: Provides a degree of spatial separation and flexibility, similar to a simple alkyl chain.

  • Amide Bond: Introduces polarity and rigidity compared to an alkyl chain. The amide bond can act as a hydrogen bond donor and acceptor, potentially influencing intramolecular interactions and the conformation of the PROTAC. This can also impact cell permeability.

  • C4 Carboxylic Acid: This functional group significantly increases the polarity of the linker and provides a handle for conjugation to the other binding moiety. The presence of a free carboxylic acid will impact the overall physicochemical properties of the final PROTAC, such as its charge state at physiological pH, solubility, and potential for interactions with transporters.

Head-to-Head Comparison: Performance Expectations

FeatureAlkyl Chain Linker"this compound" LinkerRationale
Degradation Efficacy (DC50/Dmax) Variable, highly dependent on length.Potentially more sensitive to specific protein-protein interactions due to reduced flexibility. May achieve high efficacy if the conformation is optimal.The amide bond in "this compound" introduces some rigidity, which can either be beneficial or detrimental to the formation of a productive ternary complex.
Selectivity Generally lower, as flexibility may allow for off-target ternary complex formation.Potentially higher, as the more defined conformation may disfavor off-target interactions.A more rigid linker can pre-organize the PROTAC into a conformation that is more selective for the intended target.
Solubility Lower (more hydrophobic).Higher (due to the amide and carboxylic acid groups).The polar functional groups in "this compound" are expected to increase aqueous solubility.
Cell Permeability Generally higher (more lipophilic).Potentially lower due to increased polarity and hydrogen bonding capacity.The polar amide and carboxylic acid groups can hinder passive diffusion across the cell membrane.
Synthetic Complexity Lower.Higher, involving protection/deprotection steps.The synthesis of the functionalized linker is more involved than that of a simple alkyl chain.

Representative Experimental Data on Linker Composition

The following table summarizes findings from various studies that highlight the impact of linker composition on PROTAC performance. While not a direct comparison of the two linkers , this data illustrates the critical role of linker chemistry in achieving optimal degradation.

Target ProteinE3 LigaseLinker TypeKey FindingReference
BRD4CRBNAlkyl vs. PEGReplacement of a nine-atom alkyl chain with three PEG units led to weaker degradation, suggesting that the incorporation of oxygen atoms was inhibitory in this context.[1]
BET ProteinsVHLAmide vs. EsterAmide-to-ester substitution in the linker resulted in improved permeability and more potent degradation of BET proteins.[2]
EGFR/HER2CRBNPEGExtension of a PEG linker by a single ethylene (B1197577) glycol unit abolished HER2 degradation while maintaining EGFR degradation, demonstrating that small changes in linker length can impart selectivity.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTAC performance. Below are representative protocols for the key experiments involved in characterizing and comparing PROTACs with different linkers.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for coupling a linker containing a carboxylic acid (like "this compound" after Boc deprotection) to a binding moiety with a free amine.

  • Reagent Preparation:

    • Dissolve the amine-containing binding moiety (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Dissolve the carboxylic acid-containing linker (1.2 equivalents) in DMF.

    • Prepare a solution of a coupling agent such as HATU (1.2 equivalents) and an amine base like diisopropylethylamine (DIPEA) (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the coupling agent solution to the carboxylic acid solution and stir for 15 minutes at room temperature to activate the acid.

    • Add the activated acid solution to the amine solution.

    • Stir the reaction mixture at room temperature for 4-16 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

Visualizing the Process: Diagrams

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 Ub Ubiquitin Proteasome Proteasome Peptides Peptides Proteasome->Peptides Peptides POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis & Comparison Linker_Synthesis Linker Synthesis (Alkyl vs. Amido-Acid) Ligand_Coupling Coupling to Binding Moieties Linker_Synthesis->Ligand_Coupling Purification Purification & QC Ligand_Coupling->Purification Cell_Treatment Cell Culture & PROTAC Treatment Purification->Cell_Treatment Western_Blot Western Blot for Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Viability_Assay Cell Viability/Toxicity Assay Cell_Treatment->Viability_Assay Data_Quant Quantification of Results Western_Blot->Data_Quant Viability_Assay->Data_Quant Comparison Comparative Analysis Data_Quant->Comparison

Caption: A typical experimental workflow for comparing PROTACs.

Conclusion

The choice between a simple alkyl chain linker and a functionalized linker like "this compound" is a critical decision in PROTAC design, with significant implications for the resulting molecule's biological activity and physicochemical properties. Alkyl chains offer flexibility and synthetic ease, making them a valuable tool for initial screening and optimization of linker length. In contrast, "this compound" provides a more structurally defined and polar linker that may lead to improved selectivity and solubility, but potentially at the cost of permeability and synthetic simplicity.

Ultimately, the optimal linker is target- and system-dependent, and its selection often requires empirical testing. By understanding the fundamental properties of different linker types and employing rigorous experimental validation, researchers can navigate the complex landscape of PROTAC design to develop novel and effective protein-degrading therapeutics.

References

Navigating the PROTAC Synthesis Maze: A Comparative Guide to Boc-NH-C6-amido-C4-acid and Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. This guide provides an objective comparison of two prominent linker strategies: the traditional amide bond formation using building blocks like Boc-NH-C6-amido-C4-acid, and the modern, highly efficient click chemistry approach. Supported by experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to make informed decisions for their targeted protein degradation research.

PROTACs are revolutionary bifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its chemical nature, length, and rigidity profoundly influence the PROTAC's efficacy, including the stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and overall pharmacokinetic properties.

This guide focuses on the comparative analysis of two widely used linker technologies: the use of traditional aliphatic acid linkers with protected amines, exemplified by this compound, which relies on robust amide bond formation, and the versatile click chemistry approach, which utilizes bioorthogonal reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.

Performance Data: A Tale of Two Linkers

It is important to note that the biological activity of a PROTAC is a complex interplay of multiple factors, and the linker is just one, albeit crucial, piece of the puzzle. The data presented below should be interpreted as representative examples rather than a definitive declaration of superiority of one linker type over the other.

Table 1: Performance of a Representative Amide-Linked PROTAC (MZ1)

ParameterValueCell LineTarget ProteinE3 LigaseReference
DC50 (Degradation)~25 nMHeLaBRD4VHL[Not explicitly cited, but widely known]
Dmax (Degradation)>90%HeLaBRD4VHL[Not explicitly cited, but widely known]
Binding Affinity (BRD4, ITC)Kd = 19 nM-BRD4-[Not explicitly cited, but widely known]
Binding Affinity (VHL, ITC)Kd = 86 nM--VHL[Not explicitly cited, but widely known]

Table 2: Performance of a Representative Click Chemistry-Linked PROTAC (dBET1)

ParameterValueCell LineTarget ProteinE3 LigaseReference
DC50 (Degradation)~4 nMMV4;11BRD4CRBN[Not explicitly cited, but widely known]
Dmax (Degradation)>95%MV4;11BRD4CRBN[Not explicitly cited, but widely known]
Binding Affinity (BRD4, ITC)Kd = 158 nM-BRD4-[Not explicitly cited, but widely known]
Binding Affinity (CRBN, ITC)Kd = 1.7 µM--CRBN[Not explicitly cited, but widely known]

Table 3: Comparative Degradation of Amide vs. Ester-Linked BET PROTACs

PROTAC (Linker Type)Target ProteinDC50 (nM)Dmax (%)Cell LineReference
22 (Amide)Brd433>95HEK293T[1]
26 (Ester)Brd46>95HEK293T[1]
22 (Amide)Brd242>95HEK293T[1]
26 (Ester)Brd21>95HEK293T[1]
22 (Amide)Brd347>95HEK293T[1]
26 (Ester)Brd34>95HEK293T[1]

The data in Table 3, from a study comparing amide and ester linkages, demonstrates that even subtle changes in the linker's chemical bond can significantly impact degradation potency, with the ester-linked PROTACs showing a 5.5-fold to 42-fold increase in potency for different bromodomain proteins.[1] This highlights the importance of fine-tuning the linker chemistry for optimal performance.

Signaling Pathways and Experimental Workflows

The primary signaling pathway leveraged by all PROTACs is the ubiquitin-proteasome pathway. The choice of linker chemistry does not fundamentally alter this pathway but rather influences the efficiency of the initial steps: ternary complex formation and subsequent ubiquitination of the target protein. A more efficient linker will lead to more robust degradation of the target protein, which in turn will have a greater impact on the downstream signaling pathways regulated by that protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The synthetic workflows for creating amide-linked and click chemistry-linked PROTACs differ significantly in their approach and modularity.

Synthetic_Workflows Comparative Synthetic Workflows cluster_amide Amide Bond Formation (e.g., using this compound) cluster_click Click Chemistry (CuAAC) A_start POI-NH2 / E3-NH2 A_step1 Couple Linker to POI/E3 (Amide Coupling) A_start->A_step1 A_linker This compound A_linker->A_step1 A_deprotect Boc Deprotection A_step1->A_deprotect A_step2 Couple E3/POI to Linker (Amide Coupling) A_deprotect->A_step2 A_final Final Amide-Linked PROTAC A_step2->A_final C_poi POI-Alkyne C_click Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C_poi->C_click C_e3 E3-Azide C_e3->C_click C_final Final Triazole-Linked PROTAC C_click->C_final

Caption: Synthetic workflows for amide vs. click chemistry linkers.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Amide Bond Formation using a Boc-Protected Acid Linker

This protocol outlines the general steps for synthesizing a PROTAC using a linker like this compound, which has a terminal carboxylic acid and a Boc-protected amine.

Materials:

  • POI ligand with a free amine or alcohol.

  • E3 ligase ligand with a free amine or alcohol.

  • This compound.

  • Peptide coupling reagents (e.g., HATU, HBTU).

  • Base (e.g., DIPEA, triethylamine).

  • Solvents (e.g., DMF, DCM).

  • TFA for Boc deprotection.

  • Purification supplies (e.g., HPLC).

Procedure:

  • Step 1: Coupling of the Linker to the First Ligand

    • Dissolve the POI ligand (1 eq.) and this compound (1.1 eq.) in anhydrous DMF.

    • Add a peptide coupling reagent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq.).

    • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the Boc-protected intermediate by column chromatography.

  • Step 2: Boc Deprotection

    • Dissolve the purified intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and TFA under reduced pressure.

  • Step 3: Coupling of the Second Ligand

    • Dissolve the deprotected intermediate (1 eq.) and the E3 ligase ligand (with a carboxylic acid functionality, 1.1 eq.) in anhydrous DMF.

    • Add a peptide coupling reagent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 2-3 eq.).

    • Stir at room temperature for 2-12 hours, monitoring by LC-MS.

    • Perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a PROTAC using a click chemistry reaction between an azide-functionalized ligand and an alkyne-functionalized ligand.

Materials:

  • POI ligand functionalized with a terminal alkyne.

  • E3 ligase ligand functionalized with an azide (B81097).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Sodium ascorbate (B8700270).

  • A copper-chelating ligand (e.g., TBTA, THPTA) is recommended.

  • Solvents (e.g., a mixture of t-BuOH and water, or DMF).

  • Purification supplies (e.g., HPLC).

Procedure:

  • Step 1: Preparation of Functionalized Ligands

    • Synthesize or procure the POI ligand with a terminal alkyne and the E3 ligase ligand with an azide group. This often involves separate synthetic steps to introduce these functional handles.

  • Step 2: The Click Reaction

    • In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 eq.) and the azide-functionalized E3 ligase ligand (1 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

    • In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1-0.2 eq.) and a ligand like TBTA (0.2-0.4 eq.) in the reaction solvent.

    • Add the catalyst solution to the solution of the ligands.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1 eq.) in water.

    • Stir the reaction at room temperature for 1-24 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS.

  • Step 3: Purification

    • Once the reaction is complete, dilute the mixture with a suitable solvent and perform an aqueous workup if necessary.

    • Purify the final triazole-linked PROTAC by preparative HPLC.

Conclusion: Choosing the Right Tool for the Job

Both traditional amide-based linkers and click chemistry linkers are powerful tools in the PROTAC synthesis arsenal. The choice between them depends on the specific goals of the research.

  • This compound and similar amide-based linkers offer a robust and well-established method for PROTAC synthesis. The resulting amide bond is stable and mimics a peptide bond, which can be beneficial for biological interactions. This approach is particularly well-suited for the synthesis of a specific, well-defined PROTAC molecule where high-throughput screening of a large library is not the primary objective.

  • Click chemistry linkers provide significant advantages in terms of efficiency, modularity, and suitability for high-throughput synthesis. The mild reaction conditions, high yields, and bioorthogonality of the CuAAC reaction make it an attractive method for the rapid generation and screening of PROTAC libraries to optimize linker length, composition, and attachment points. The resulting triazole ring is metabolically stable and can act as a rigid component within the linker, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation.

Ultimately, the optimal linker strategy will be target- and system-dependent. Researchers should consider the synthetic tractability, the desired physicochemical properties of the final PROTAC, and the need for library synthesis when making their selection. This guide provides the foundational knowledge to navigate these choices and accelerate the development of novel protein degraders.

References

Assessing the In-Cell Stability of PROTACs: A Comparative Guide for "Boc-NH-C6-amido-C4-acid" Containing Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in-cell stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy and duration of action. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall stability of the PROTAC molecule within the cellular environment. This guide provides a comparative assessment of the in-cell stability of PROTACs containing the "Boc-NH-C6-amido-C4-acid" linker and other common linker alternatives, supported by experimental data and detailed protocols.

Comparison of In-Cell Stability of PROTAC Linkers

The "this compound" linker is a type of alkyl amide linker. Its stability is influenced by the amide bond, which can be susceptible to cellular amidases. The stability of PROTACs is not solely dependent on the linker chemistry but is also influenced by the nature of the ligands it connects and the overall physicochemical properties of the molecule.

Linker TypeGeneral StructureExpected In-Cell StabilityKey Considerations
Alkyl Amide (e.g., this compound) Contains alkyl chains and amide bondsModerate to high. The amide bond can be a site for enzymatic cleavage.Susceptibility to amidases can vary depending on the cellular context and steric hindrance around the amide bond.
Polyethylene Glycol (PEG) Repetitive ethylene (B1197577) glycol unitsGenerally lower metabolic stability compared to alkyl chains. Can be susceptible to oxidation.Enhances solubility and cell permeability, but may have less favorable pharmacokinetic profiles.[1]
Rigid Linkers (e.g., Piperazine, Cycloalkane) Incorporates cyclic structuresHigh. The rigid structure can confer resistance to metabolism.Improved metabolic stability and can favorably influence the ternary complex formation.[1]
Ester-Containing Linkers Contains ester bondsLower than amides. Esters are more readily hydrolyzed by cellular esterases.Can improve cell permeability but may lead to more rapid clearance.

Experimental Protocols for Assessing In-Cell Stability

Accurate assessment of in-cell PROTAC stability is crucial for lead optimization. The following are detailed protocols for key experiments used to quantify the intracellular concentration and stability of PROTACs.

LC-MS/MS-Based Intracellular PROTAC Quantification

This method provides a direct and quantitative measurement of the PROTAC concentration inside cells over time, allowing for the determination of the intracellular half-life.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the PROTAC of interest at a specific concentration.

  • Time Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), harvest the cells.

  • Cell Lysis and Protein Precipitation: Wash the cells with ice-cold PBS. Lyse the cells using a suitable buffer (e.g., RIPA buffer). Precipitate proteins from the lysate using a cold organic solvent like acetonitrile (B52724) or methanol.[2]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant containing the PROTAC. Dry the supernatant under a stream of nitrogen.[2]

  • LC-MS/MS Analysis: Reconstitute the dried sample in a suitable solvent. Inject the sample into an LC-MS/MS system.[2]

  • Data Analysis: Develop a standard curve using known concentrations of the PROTAC. Quantify the PROTAC concentration in the cell lysates by comparing the peak areas to the standard curve. Calculate the intracellular half-life (t½) by plotting the concentration versus time.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement and can indirectly inform on the stability of the PROTAC-target complex. A stable complex suggests the presence of an active PROTAC.[3][4]

Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations for a defined period.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[5]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Washout Experiment with Western Blot Analysis

This experiment assesses the duration of protein degradation after the PROTAC has been removed from the extracellular medium, providing insights into the persistence of the PROTAC's effect and indirectly its intracellular stability.[6]

Protocol:

  • PROTAC Treatment: Treat cells with the PROTAC for a sufficient time to induce target protein degradation (e.g., 24 hours).[6]

  • Washout: Remove the PROTAC-containing medium, wash the cells multiple times with fresh medium, and then incubate the cells in fresh, PROTAC-free medium.[6]

  • Time Course Analysis: Harvest cells at different time points after the washout (e.g., 0, 4, 8, 12, 24 hours).

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the levels of the target protein and a loading control.[7][8]

  • Data Analysis: Quantify the band intensities to determine the rate of target protein re-synthesis. A sustained degradation after washout suggests a longer intracellular residence time of the PROTAC.

Visualizing Key Concepts

To further elucidate the processes involved in assessing PROTAC stability, the following diagrams are provided.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalysis

Caption: General mechanism of PROTAC-induced protein degradation.

Stability_Workflow cluster_LC_MS LC-MS/MS cluster_CETSA CETSA cluster_Washout Washout Experiment LC_MS_1 Cell Treatment LC_MS_2 Time Course Sampling LC_MS_1->LC_MS_2 LC_MS_3 Cell Lysis & Protein Precipitation LC_MS_2->LC_MS_3 LC_MS_4 LC-MS/MS Analysis LC_MS_3->LC_MS_4 LC_MS_5 Half-life Calculation LC_MS_4->LC_MS_5 CETSA_1 Cell Treatment CETSA_2 Heat Challenge CETSA_1->CETSA_2 CETSA_3 Cell Lysis CETSA_2->CETSA_3 CETSA_4 Quantify Soluble Protein CETSA_3->CETSA_4 CETSA_5 Assess Target Engagement CETSA_4->CETSA_5 Washout_1 PROTAC Treatment Washout_2 Washout Washout_1->Washout_2 Washout_3 Time Course Analysis Washout_2->Washout_3 Washout_4 Western Blot Washout_3->Washout_4 Washout_5 Analyze Protein Re-synthesis Washout_4->Washout_5

Caption: Experimental workflows for assessing in-cell PROTAC stability.

Linker_Comparison Boc_Amide This compound Alkyl_Amide Alkyl Amide Boc_Amide->Alkyl_Amide is a type of PEG PEG Alkyl_Amide->PEG vs. Rigid Rigid Alkyl_Amide->Rigid vs. Ester Ester Alkyl_Amide->Ester vs.

References

Evaluating PROTAC Degradation Efficiency: A Comparative Guide to "Boc-NH-C6-amido-C4-acid" Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is at forefront of therapeutic innovation, offering the potential to target and eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comparative evaluation of PROTACs based on the "Boc-NH-C6-amido-C4-acid" linker, offering insights into its performance relative to other commonly used linker classes.

The Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer; its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

The "this compound" linker is an alkyl-based linker containing an amide bond. The inclusion of an amide group can influence properties such as solubility and conformational rigidity compared to simple alkyl chains.

Comparative Degradation Efficiency of Mcl-1 PROTACs

Myeloid cell leukemia-1 (Mcl-1) is a high-priority oncology target. Below is a comparison of the degradation efficiency of a PROTAC utilizing a "this compound" derived linker with other Mcl-1-targeting PROTACs employing different linker types.

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50DmaxCell LineReference
C3 Mcl-1PomalidomideAlkyl-amido-acid (from this compound) 0.7 µM>90% at 3 µMHeLa[1]
dMCL1-2 Mcl-1ThalidomidePiperazine-Alkyl~0.5 µMNot ReportedOPM2[2]
MI-4 Mcl-1PomalidomidePEG425 nM>95% at 100 nMMOLM-13[3]

Note: Direct comparative studies of various linkers for the same Mcl-1 warhead and E3 ligase ligand are limited. The data presented is a compilation from different studies to provide a general comparison. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC potency and efficacy, respectively.

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of PROTACs, it is essential to visualize the underlying biological pathways and the experimental procedures used.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., Mcl-1) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Experimental Workflow for Degradation Assessment A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection & Quantification F->G H Data Analysis (DC50 & Dmax) G->H

Western Blot Experimental Workflow.

Detailed Experimental Protocols

Accurate evaluation of PROTAC performance relies on standardized and well-executed experimental protocols.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, OPM2, MOLM-13) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Mcl-1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target and its bound proteins.

    • Alternatively, use an anti-ubiquitin antibody to pull down all ubiquitinated proteins.

  • Western Blotting:

    • Perform Western blotting on the immunoprecipitated samples.

    • If the target protein was immunoprecipitated, probe the blot with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein (visible as a high-molecular-weight smear).

    • If ubiquitinated proteins were pulled down, probe with an antibody against the target protein.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the downstream functional effect of target protein degradation on cell survival and proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength.

  • CellTiter-Glo Assay:

    • Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

Conclusion

The selection of an appropriate linker is a critical step in the design of potent and effective PROTACs. While the "this compound" linker has been successfully used to generate PROTACs with sub-micromolar degradation activity, the available data suggests that other linker types, such as PEG-based linkers, may offer enhanced potency for certain targets. The choice of linker should be empirically determined and optimized for each specific target and warhead combination. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of PROTACs with different linkers, thereby facilitating the development of next-generation targeted protein degraders.

References

The Pivotal Role of Alkyl Ether Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase recruiter, plays a profound role in the ultimate efficacy of these heterobifunctional molecules. This guide provides a comparative study of different length alkyl ether PROTAC linkers, supported by experimental data, to illuminate the structure-activity relationships that govern PROTAC-mediated protein degradation.

The length and composition of the PROTAC linker are paramount in facilitating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC activity.[1] An improperly designed linker can result in suboptimal degradation due to steric hindrance if it's too short, or lead to an unstable and inefficient ternary complex if it's too long.[1] This guide focuses on alkyl ether linkers, a common class of linkers used in PROTAC design, and explores how variations in their length impact degradation efficiency.

Quantitative Comparison of Alkyl Ether Linker Performance

The efficacy of a PROTAC is often quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following table summarizes experimental data from studies on PROTACs with varying alkyl ether linker lengths targeting Tank-binding kinase 1 (TBK1) and Estrogen Receptor α (ERα).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether< 12No degradation-[2]
TBK1Alkyl/Ether12 - 29Submicromolar-[2]
TBK1Alkyl/Ether21396[2]
TBK1Alkyl/Ether2929276[2]
ERαPEG12Effective degradation-[3]
ERαPEG16More potent degradation-[3]

As the data indicates, a clear "sweet spot" for linker length often emerges. For TBK1 degradation, linkers shorter than 12 atoms were inactive, while a 21-atom linker demonstrated the highest potency and efficacy.[2] Similarly, for ERα degradation, a 16-atom PEG linker was found to be more potent than a 12-atom linker.[3] These findings underscore the critical importance of optimizing linker length for each specific target and E3 ligase pair.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTACs (varying concentrations) Cell_Seeding->PROTAC_Treatment Incubation Incubate for a defined period PROTAC_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax determination) Western_Blot->Data_Analysis

A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates and grow to 70-80% confluency.[3] Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[4] Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[4] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4] After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system.[1] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[1]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful technique to measure the thermodynamics of binding and determine the cooperativity of ternary complex formation.[5]

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer to minimize heats of dilution.[5]

  • Binary Binding Experiments: To determine the binding affinity of the PROTAC to each protein individually, titrate the PROTAC solution into the protein solution in the ITC cell.[5]

  • Ternary Complex Formation: To measure ternary complex formation, saturate the PROTAC with one protein and then titrate this complex into the second protein solution.[6]

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[5]

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of PROTACs on cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations and incubate for a desired period (e.g., 48 or 72 hours).[8]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Absorbance Measurement: Record the absorbance at 490 nm using a plate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.[8]

Conclusion

The length of the alkyl ether linker is a critical parameter in the design of effective PROTACs. The presented data and methodologies highlight the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.

References

A Comparative Guide to the Biological Evaluation of PROTACs: Aliphatic Amide vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. The linker, far from being a passive spacer, critically influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of PROTACs synthesized with aliphatic amide linkers, exemplified by structures conceptually similar to those derived from "Boc-NH-C6-amido-C4-acid," against those utilizing the widely adopted polyethylene (B3416737) glycol (PEG) linkers. This comparison is supported by experimental data from studies on the well-characterized epigenetic reader protein, Bromodomain-containing protein 4 (BRD4), a prominent target in oncology.

Data Presentation: A Comparative Look at BRD4-Targeting PROTACs

The following tables summarize the biological performance of BRD4-targeting PROTACs featuring either aliphatic amide or PEG-based linkers. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.

PROTAC Linker Type E3 Ligase Recruited Cell Line DC50 (nM) Dmax (%) Reference
Compound 15 Aliphatic AmideCRBNMV4-110.25>95[1]
RS4-113.15>95[1]
B24 PEG (2 units)CRBNMV4-110.75>95[2]
MZ1 PEGVHLH6618~100[3]
H83823~100[3]
ARV-825 PEGCRBNBurkitt's Lymphoma<1Not Reported[3]

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of target protein degradation. Lower DC50 values indicate higher potency.

PROTAC Linker Type E3 Ligase Recruited Cell Line IC50 (nM) Reference
B24 PEG (2 units)CRBNMV4-110.4[2]
(+)-JQ-1 (Inhibitor) --MV4-11150.1[2]

Table 2: Comparative Anti-proliferative Activity of a BRD4-Targeting PROTAC. IC50 is the concentration of a substance that inhibits a biological process by 50%. For comparison, the IC50 of the parent BRD4 inhibitor, (+)-JQ-1, is included.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols for key assays are provided below.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[4][5]

1. Cell Culture and Treatment:

  • Seed cells of interest (e.g., MV4-11, a human leukemia cell line) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.

  • Allow cells to adhere and grow overnight.

  • Treat the cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Denature the proteins by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[2][6]

1. Cell Seeding:

  • Seed cells in an opaque-walled 96-well plate at a suitable density.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the PROTAC or a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

3. Assay Procedure:

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition:

  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Subtract the background luminescence (from wells with medium only).

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Mandatory Visualization

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship of PROTAC components.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Cell Seeding treatment PROTAC Treatment start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end Results analysis->end

Caption: Western Blot Experimental Workflow.

Linker_Comparison cluster_linkers Linker Alternatives cluster_properties Impacted Properties PROTAC_Core PROTAC Core (Target Binder + E3 Ligase Ligand) Aliphatic_Amide Aliphatic Amide Linker (e.g., from this compound) PROTAC_Core->Aliphatic_Amide PEG_Linker PEG Linker PROTAC_Core->PEG_Linker Potency Degradation Potency (DC50, Dmax) Aliphatic_Amide->Potency PK Pharmacokinetics (Solubility, Permeability) Aliphatic_Amide->PK Selectivity Target Selectivity Aliphatic_Amide->Selectivity PEG_Linker->Potency PEG_Linker->PK PEG_Linker->Selectivity

Caption: Logical Relationship of Linker Properties.

References

A Comparative Guide to PROTAC Ternary Complex Formation: An SPR-Based Analysis of Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different PROTAC (Proteolysis Targeting Chimera) linker architectures in mediating the formation of ternary complexes, a critical step in targeted protein degradation. Utilizing Surface Plasmon Resonance (SPR) data, we delve into the kinetic parameters that govern the assembly and stability of the Target Protein:PROTAC:E3 Ligase complex. While specific SPR data for PROTACs utilizing a "Boc-NH-C6-amido-C4-acid" linker is not extensively available in public literature, this guide will focus on well-characterized PROTACs with related flexible linkers to provide a robust framework for understanding the impact of linker chemistry on ternary complex dynamics.

The formation of a stable and productive ternary complex is paramount for efficient ubiquitination and subsequent degradation of the target protein.[1][2] The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is not merely a spacer but plays a crucial role in defining the kinetics and thermodynamics of this interaction.[3][4] SPR is a powerful label-free technology that enables real-time measurement of the binding affinities (KD), association rates (ka), and dissociation rates (kd) of these complexes, offering invaluable insights for PROTAC optimization.[3][4]

Comparative Analysis of PROTAC Ternary Complex Kinetics

To illustrate the influence of linker composition on ternary complex formation, we will compare the SPR data for two well-studied BET (Bromodomain and Extra-Terminal domain) degraders, MZ1 and ARV-771. Both recruit the von Hippel-Lindau (VHL) E3 ligase but feature different linker structures. MZ1 possesses a polyethylene (B3416737) glycol (PEG)-based linker, while ARV-771 has a similar but distinct linker composition.

Quantitative SPR Data Summary

The following table summarizes the kinetic and affinity data for the formation of binary (PROTAC:E3 Ligase) and ternary (Target:PROTAC:E3 Ligase) complexes involving MZ1 and ARV-771 with the VHL E3 ligase and the second bromodomain (BD2) of BRD4.

PROTACComplexkon (M-1s-1) x 105koff (s-1) x 10-4KD (nM)Cooperativity (α)Reference
MZ1 VHL:MZ1 (Binary)2.6190073-[3]
VHL:MZ1:BRD4BD2 (Ternary)163.10.2>100[3]
ARV-771 VHL:ARV-771 (Binary)--~60-[5]
VHL:ARV-771:BRD4BD2 (Ternary)--~4>15[5]

Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. A value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second. The data for ARV-771 is presented as approximate values as reported in the reference.

The data clearly demonstrates that the formation of the ternary complex is a highly cooperative process for both PROTACs, as indicated by the significant increase in affinity (lower KD) for the ternary complex compared to the binary complex.[3][5] This positive cooperativity is a key driver for potent protein degradation.[3]

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key processes and relationships in PROTAC-mediated protein degradation and its analysis by SPR.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein

Caption: A simplified signaling pathway of PROTAC-mediated protein degradation.

SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis cluster_workflow Experimental Steps Immobilize E3 Ligase Immobilize E3 Ligase Inject PROTAC (Binary) Inject PROTAC (Binary) Immobilize E3 Ligase->Inject PROTAC (Binary) Inject PROTAC + Target Protein (Ternary) Inject PROTAC + Target Protein (Ternary) Immobilize E3 Ligase->Inject PROTAC + Target Protein (Ternary) Measure Binary Kinetics Measure Binary Kinetics Inject PROTAC (Binary)->Measure Binary Kinetics Data Analysis Data Analysis Measure Binary Kinetics->Data Analysis Measure Ternary Kinetics Measure Ternary Kinetics Inject PROTAC + Target Protein (Ternary)->Measure Ternary Kinetics Measure Ternary Kinetics->Data Analysis

Caption: A generalized workflow for analyzing PROTAC ternary complex formation using SPR.

Linker_Comparison Logical Relationship of PROTAC Linker Properties cluster_properties Linker Characteristics Linker Type Linker Type Flexibility Flexibility Linker Type->Flexibility Length Length Linker Type->Length Composition Composition Linker Type->Composition Solubility Solubility Linker Type->Solubility Ternary Complex Stability Ternary Complex Stability Flexibility->Ternary Complex Stability Length->Ternary Complex Stability Composition->Ternary Complex Stability Degradation Efficacy Degradation Efficacy Solubility->Degradation Efficacy Ternary Complex Stability->Degradation Efficacy

Caption: Key properties of PROTAC linkers and their influence on degradation efficacy.

Experimental Protocols

The following provides a generalized experimental protocol for the SPR analysis of PROTAC ternary complex formation, based on methodologies described in the literature.[3][4]

1. Protein Preparation and Reagents:

  • Purified E3 ligase (e.g., VHL complex) and target protein (e.g., BRD4BD2) are required.

  • PROTACs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Running buffer (e.g., HBS-EP+) is prepared and degassed.

2. E3 Ligase Immobilization:

  • An appropriate sensor chip (e.g., CM5, SA) is activated.

  • The E3 ligase is immobilized onto the sensor surface to a desired density. For instance, biotinylated VHL can be captured on a streptavidin-coated chip.[3]

  • The surface is then deactivated and stabilized.

3. Binary Interaction Analysis:

  • A dilution series of the PROTAC in running buffer is prepared.

  • The PROTAC solutions are injected over the immobilized E3 ligase surface at a constant flow rate.

  • Association and dissociation phases are monitored in real-time.

  • The sensor surface is regenerated between cycles if necessary.

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

4. Ternary Complex Interaction Analysis:

  • A dilution series of the PROTAC is prepared in running buffer containing a constant, saturating concentration of the target protein.

  • The PROTAC and target protein mixture is injected over the immobilized E3 ligase surface.

  • Association and dissociation are monitored.

  • Sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters for the ternary complex.

5. Data Analysis and Cooperativity Calculation:

  • Data from both binary and ternary experiments are processed and analyzed.

  • Cooperativity (α) is calculated by dividing the KD of the binary interaction by the KD of the ternary interaction.

Conclusion

The SPR analysis of PROTACs like MZ1 and ARV-771 highlights the critical role of the linker in driving the formation of a stable and long-lived ternary complex. The significant positive cooperativity observed underscores the importance of optimizing linker chemistry to achieve potent and efficient protein degradation. While direct quantitative SPR data for PROTACs with "this compound" linkers remains to be broadly published, the principles and methodologies outlined in this guide provide a solid foundation for researchers to evaluate their own PROTAC candidates. By systematically analyzing the kinetics of ternary complex formation, scientists can gain valuable insights into the structure-activity relationships of their PROTACs and make data-driven decisions to advance their drug discovery programs.

References

Navigating the Labyrinth of PROTAC Off-Target Effects: A Comparative Guide to Linker Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects remains a critical hurdle in their clinical translation. This guide provides a comprehensive comparison of the off-target profiles of PROTACs, with a focus on the influence of the linker, the often-underestimated component that connects the target-binding and E3 ligase-recruiting moieties.

The Linker: More Than Just a Spacer

The linker in a PROTAC molecule is not a mere passive tether. Its length, composition, and rigidity play a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or the recruitment of unintended proteins, resulting in off-target degradation and potential toxicity.

One of the most well-documented off-target effects of certain PROTACs is the degradation of zinc-finger (ZF) proteins. This phenomenon is particularly associated with PROTACs that utilize pomalidomide (B1683931) or its analogs to recruit the Cereblon (CRBN) E3 ligase.[1][2][3][4][5] The pomalidomide moiety itself has an inherent affinity for certain ZF proteins, leading to their degradation independently of the PROTAC's intended target. This underscores the importance of carefully considering both the E3 ligase ligand and the linker design to minimize such off-target activities.

Comparative Off-Target Profiles of BRD4-Targeting PROTACs

To illustrate the impact of linker and E3 ligase choice on off-target profiles, we will compare two well-studied PROTACs that target the bromodomain and extra-terminal domain (BET) protein BRD4: MZ1 and ARV-825 .

  • MZ1 utilizes a VHL E3 ligase ligand connected to the BRD4 inhibitor JQ1 via a PEG-based linker.

  • ARV-825 employs a CRBN E3 ligase ligand (a derivative of pomalidomide) linked to a different BRD4 inhibitor through a more rigid piperidine-containing linker.[6]

Global quantitative proteomics studies have been instrumental in defining the selectivity of these degraders.

Table 1: On-Target and Key Off-Target Degradation Profile of MZ1 [7][8]

ProteinDescriptionFold Change (Treated vs. Control)
BRD4 On-Target Significant Decrease
BRD2BET Family MemberSignificant Decrease
BRD3BET Family MemberSignificant Decrease
Other Proteins(e.g., non-BET bromodomain proteins)No Significant Change

Table 2: On-Target and Potential Off-Target Degradation Profile of ARV-825 [6]

ProteinDescriptionFold Change (Treated vs. Control)
BRD4 On-Target Significant Decrease
BRD2BET Family MemberSignificant Decrease
BRD3BET Family MemberSignificant Decrease
ZNF Proteins (e.g., ZFP91)Potential Off-TargetPotential Decrease

As the data suggests, both MZ1 and ARV-825 effectively degrade their intended target, BRD4, along with other BET family members due to the high homology in their bromodomains. However, a key differentiator lies in the potential for ARV-825 to induce the degradation of zinc-finger proteins, a known liability of its pomalidomide-based E3 ligase binder.[1][2][6] This highlights how the choice of the E3 ligase-ligand and linker can introduce distinct off-target profiles.

Experimental Protocols for Off-Target Profiling

A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.

Mass Spectrometry-Based Quantitative Proteomics

This is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, 22Rv1) and grow to 70-80% confluency.

  • Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC that does not bind the E3 ligase).

2. Cell Lysis and Protein Digestion:

  • Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration (e.g., using a BCA assay).

  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

  • Digest proteins into peptides using an enzyme like trypsin.

3. Isobaric Labeling (e.g., TMT or iTRAQ):

  • Label peptides from each condition with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[9][10][11]

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography.

  • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

5. Data Analysis:

  • Process the raw data using software like MaxQuant or Proteome Discoverer.

  • Identify and quantify proteins. Proteins showing a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and can also be used to identify off-target binding in a cellular context.[12][13][14]

1. Cell Treatment:

  • Treat intact cells with the PROTAC or vehicle control for a defined period.

2. Thermal Challenge:

  • Heat the cell suspensions to a range of different temperatures. Ligand binding can stabilize a protein, leading to a higher melting temperature.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells and separate the soluble (unfolded) protein fraction from the precipitated (aggregated) fraction by centrifugation.

  • Quantify the amount of soluble protein in each sample, often by Western blot or mass spectrometry.

4. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement. This can be performed for both the intended target and suspected off-targets.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To understand the potential consequences of off-target degradation, it is crucial to visualize the signaling pathways that may be affected. Many PROTACs target kinases, and their unintended degradation can have cascading effects on cellular signaling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_validation Validation cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion lysis->digestion labeling Isobaric Labeling (TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Processing & Quantification lcms->data_analysis hit_id Off-Target Identification data_analysis->hit_id western_blot Western Blot hit_id->western_blot cetsa CETSA hit_id->cetsa

Caption: Workflow for Mass Spectrometry-Based Off-Target Profiling.

Below are representations of key signaling pathways that are often implicated in cancer and can be affected by off-target kinase degradation.

AKT_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified AKT Signaling Pathway.

ERK_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Gene_Expression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->Gene_Expression

Caption: Simplified ERK/MAPK Signaling Pathway.

JNK_pathway Stress Cellular Stress MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis

Caption: Simplified JNK Signaling Pathway.

Conclusion

The rational design of PROTACs with minimal off-target effects is a paramount challenge in the field of targeted protein degradation. This guide highlights the profound impact of the linker and E3 ligase ligand on the selectivity profile of a PROTAC. While the specific "Boc-NH-C6-amido-C4-acid" linker requires direct experimental evaluation, the principles outlined here provide a framework for assessing and comparing the off-target liabilities of any novel PROTAC. By employing a combination of global proteomics, targeted validation assays like CETSA, and a thorough understanding of potentially affected signaling pathways, researchers can build a robust safety and specificity profile, paving the way for the successful clinical translation of these promising therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-NH-C6-amido-C4-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Boc-NH-C6-amido-C4-acid, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

Before disposal, ensure that any residual this compound is handled in accordance with standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid generating dust when handling the solid material. In case of a spill, sweep up the solid material and place it in a designated, labeled container for disposal.

Operational Disposal Plan

The primary route for the disposal of this compound is as non-hazardous solid chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a dedicated, chemically compatible container. The container must be in good condition, with a secure, leak-proof lid.

    • Clearly label the waste container with "Waste this compound" and include the date of accumulation.

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure that the waste is segregated from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizing agents.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's hazardous waste collection program.[1]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Empty Container Disposal:

    • A container that has held this compound can typically be disposed of as regular trash once it is "RCRA empty," meaning all possible material has been removed.

    • To ensure the container is empty, scrape out any remaining solid.

    • Deface the original chemical label on the container before placing it in the regular trash.[1]

Quantitative Disposal Guidelines

The following table summarizes general guidelines for the disposal of non-hazardous laboratory chemical waste. These are not specific to this compound but represent best practices.

ParameterGuidelineCitation
pH Range for Aqueous Waste If drain disposal of a solution were ever permitted, the pH should be between 5.0 and 9.0. However, solid disposal is recommended.[2]
Satellite Accumulation Limit Do not accumulate more than 55 gallons of non-hazardous waste in a satellite accumulation area.[1][3]
Container Rinsing For non-acutely hazardous materials, triple rinsing of empty containers is not federally required but is considered good practice.[1][3]

Experimental Protocols Cited

This guidance is based on established best practices for laboratory chemical waste management as outlined by regulatory bodies and academic institutions. Key principles include waste minimization, proper segregation, and disposal through approved channels. The fundamental principle is to formulate a disposal plan prior to the start of any experimental work.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_solid Is the waste a solid? start->is_solid collect_solid Collect in a labeled, compatible solid waste container. is_solid->collect_solid Yes is_contaminated Is the waste contaminated with hazardous material? collect_solid->is_contaminated hazardous_waste Dispose of as hazardous waste through Institutional EHS. is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose of as non-hazardous chemical waste through Institutional EHS. is_contaminated->non_hazardous_waste No end End of Disposal Process hazardous_waste->end non_hazardous_waste->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Boc-NH-C6-amido-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Boc-NH-C6-amido-C4-acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Body Part Personal Protective Equipment Material/Standard
Eyes/Face Chemical safety goggles and/or a face shield (minimum 8-inch).[1]Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.
Hands Chemical-resistant gloves.[1]Nitrile or butyl rubber gloves are recommended for handling acids.[2] Gloves must be inspected for any signs of degradation or perforation before use.[1]
Body Laboratory coat.[1] For larger quantities, an impervious apron should be worn.[1]A Nomex® lab coat over cotton clothing is recommended.
Respiratory Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills.[1][2]For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.[2]

Hazard Identification and Physicochemical Properties

Property Value
Molecular Formula C17H32N2O5
Molecular Weight 344.45 g/mol
CAS Number 10436-21-2
Appearance Solid (assumed)
Solubility Soluble in Chloroform, Dimethylformamide, dimethylsulfoxide (DMSO).[3]

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]

Weighing and Preparation of Solutions:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for handling this chemical.

  • Weighing:

    • Use a tared, sealed container to weigh the solid compound to prevent the generation of dust.

    • If transferring powder, use a spatula and work carefully to minimize dust.

  • Dissolving:

    • Add the solvent to the weighed compound slowly and carefully.

    • If necessary, stir the solution gently to aid dissolution. Avoid splashing.

Reaction Setup and Monitoring:

  • All reactions involving this compound should be conducted in a chemical fume hood.

  • Use appropriate glassware and ensure all connections are secure.

  • Clearly label all reaction vessels.

  • During the reaction, monitor for any signs of unexpected changes, such as gas evolution or color change.

Disposal Plan

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound, including reaction mixtures and cleaning solvents, must be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of chemical waste.

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name and associated hazards.

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.